(3R,4S)-3-Methyloxan-4-amine hydrochloride
Description
Properties
IUPAC Name |
(3R,4S)-3-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral amine of interest in pharmaceutical development due to its potential as a key building block in the synthesis of bioactive molecules. A thorough understanding of its physical properties is fundamental for its effective use in drug discovery and development, influencing everything from reaction kinetics and formulation to bioavailability and stability. This technical guide provides a comprehensive overview of the essential physical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride and outlines the authoritative, field-proven methodologies for their experimental determination. While specific experimental data for this compound is not widely available in public literature, this document serves as a procedural framework for its characterization, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of Physicochemical Profiling
The journey of a drug candidate from laboratory synthesis to clinical application is paved with a series of rigorous evaluations. Among the most critical are the determination of its fundamental physical and chemical characteristics. For a chiral intermediate like (3R,4S)-3-Methyloxan-4-amine hydrochloride, these properties dictate its behavior in both chemical and biological systems. Factors such as melting point, solubility, and acidity (pKa) are not mere data points; they are critical parameters that inform process chemistry, formulation science, and pharmacology.
This guide is structured to provide not just the "what," but the "why" and "how" of characterizing this specific molecule. By grounding our discussion in established protocols from leading regulatory and scientific bodies, we aim to equip the researcher with a robust framework for generating high-quality, reliable data.
Compound Identification and Structure
A clear and unambiguous identification of the molecule is the first step in any scientific investigation.
| Identifier | Value | Source |
| Chemical Name | (3R,4S)-3-Methyloxan-4-amine hydrochloride | N/A |
| Synonyms | (3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride | [1] |
| CAS Number | 1638744-60-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White solid (based on stereoisomer data) | [2] |
The hydrochloride salt form is common for amine-containing pharmaceutical compounds as it generally improves stability and aqueous solubility compared to the free base. The specific stereochemistry, (3R,4S), is crucial and must be confirmed through appropriate analytical techniques such as chiral chromatography or X-ray crystallography, as different stereoisomers can exhibit vastly different biological activities and physical properties.
Core Physical Properties: A Methodological Deep Dive
The following sections detail the experimental procedures for determining the key physical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride. These protocols are based on internationally recognized standards to ensure data integrity and cross-laboratory comparability.
Melting Point Determination
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting range.
Authoritative Grounding: The United States Pharmacopeia (USP) provides a standardized method for melting range determination, which is a global benchmark in the pharmaceutical industry.[3][4]
Experimental Protocol (USP <741> Class Ia):
-
Sample Preparation: A small amount of the dry (3R,4S)-3-Methyloxan-4-amine hydrochloride powder is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of temperature control and observation is used.[4]
-
Heating Rate: The sample is heated at a controlled rate. The USP recommends a ramp rate of 1 ± 0.5 °C/minute, starting approximately 5°C below the expected melting point.[3]
-
Observation: The temperature at which the substance is first observed to collapse or form droplets on the capillary wall is recorded as the beginning of the melting range. The temperature at which the substance is completely melted is the end of the range.[3]
Causality Behind Experimental Choices: A slow heating rate is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading. A packed sample height of 2-3 mm ensures uniform heat distribution throughout the sample.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. For an amine hydrochloride salt, solubility is expected to be pH-dependent.
Authoritative Grounding: The OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility"), provides a robust framework for determining the aqueous solubility of chemical substances.[5][6][7]
Experimental Protocol (Adapted from OECD 105 - Flask Method):
-
Solvent Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: An excess of (3R,4S)-3-Methyloxan-4-amine hydrochloride is added to each buffer solution in a flask. The flasks are then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: Using a range of pH values is essential because the ionization state of the amine will change with pH, directly impacting its solubility. Reaching equilibrium is crucial for determining the true thermodynamic solubility. A validated analytical method ensures accurate and precise quantification.
Diagram of Aqueous Solubility Determination Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Dissociation Constant (pKa)
The pKa is the pH at which the amine group of (3R,4S)-3-Methyloxan-4-amine is 50% ionized. This value is critical for predicting its absorption, distribution, and excretion, as well as for understanding its interactions with biological targets.
Authoritative Grounding: Potentiometric titration is a highly accurate and widely used method for pKa determination, with guidelines provided by organizations like IUPAC.[8][9]
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of (3R,4S)-3-Methyloxan-4-amine hydrochloride is dissolved in deionized water or a suitable co-solvent if necessary.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the amine is deprotonated by the strong base, providing a direct and accurate determination of the pKa. The use of a calibrated pH electrode is essential for the accuracy of the measurement.
Diagram of pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Further Characterization
Beyond the core physical properties, a comprehensive characterization of (3R,4S)-3-Methyloxan-4-amine hydrochloride should include spectroscopic analysis to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.
While detailed protocols for these techniques are beyond the scope of this guide, it is crucial to note that they are indispensable for the complete characterization of this compound.
Conclusion
The physicochemical properties of (3R,4S)-3-Methyloxan-4-amine hydrochloride are foundational to its successful application in pharmaceutical research and development. Although specific experimental values for this compound are not readily found in the public domain, this guide provides a comprehensive framework of authoritative and scientifically sound methodologies for their determination. By adhering to these established protocols, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The principles and experimental designs outlined herein are intended to serve as a valuable resource for any scientist working with this or similar chiral amine hydrochlorides.
References
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Avdeef, A., L.A. Turi, & V.A. Turi. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]
-
The International Pharmacopoeia. (2023). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
Sources
- 1. 1638744-60-1|(3R,4S)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (3S,4R)-3-methyloxan-4-amine hydrochloride 97% | CAS: 1523530-71-3 | AChemBlock [achemblock.com]
- 3. thinksrs.com [thinksrs.com]
- 4. uspbpep.com [uspbpep.com]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (3R,4S)-3-Methyloxan-4-amine Hydrochloride: A Key Intermediate in Modern Medicinal Chemistry
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of (3R,4S)-3-Methyloxan-4-amine hydrochloride, a chiral synthetic building block with significant potential in pharmaceutical research and development. As a substituted oxane, this molecule is of growing interest, particularly in the design of novel therapeutics. This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological relevance, offering a Senior Application Scientist's perspective on its application.
Introduction and Physicochemical Properties
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a stereochemically defined small molecule belonging to the class of substituted tetrahydropyrans. The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific cis-relationship between the methyl group at the C3 position and the amine group at the C4 position, along with their defined stereochemistry, imparts a unique three-dimensional structure that is crucial for its interaction with biological targets.
This compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media, a desirable characteristic for many applications in drug discovery and development.[1]
Table 1: Physicochemical Properties of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
| Property | Value | Source |
| IUPAC Name | (3R,4S)-3-methyloxan-4-amine;hydrochloride | [1] |
| CAS Number | 1638744-60-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.64 g/mol | [2] |
| Appearance | White solid (typical) | [2] |
| Purity | Typically >97% | [2] |
| Storage | Store at 0-8 °C | [2] |
Stereoselective Synthesis Strategies
The synthesis of stereochemically pure substituted tetrahydropyrans like (3R,4S)-3-Methyloxan-4-amine is a significant challenge in organic synthesis. The cis-configuration of the 3-methyl and 4-amino groups requires a high degree of stereocontrol. While a specific, detailed industrial synthesis protocol for this exact molecule is not publicly available, several stereoselective methods for the synthesis of substituted tetrahydropyrans can be adapted.
These methods often rely on well-established transformations that allow for precise control over the stereochemistry. Key strategies include:
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. Asymmetric variations of the Prins cyclization can be employed to set the desired stereocenters.[3]
-
Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol can be catalyzed by various transition metals to form the tetrahydropyran ring with high stereoselectivity.[3]
-
Diastereoselective Reduction: Reduction of a suitably substituted dihydropyranone precursor can be a powerful method to install the desired stereochemistry at the C3 and C4 positions. The choice of reducing agent and substrate conformation are critical for achieving the desired cis-product.
-
Chiral Resolution: A racemic mixture of 3-methyloxan-4-amine can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.[4]
A plausible synthetic workflow, based on established methodologies for related compounds, is outlined below. The rationale for this approach is to build the tetrahydropyran ring with the necessary functional handles to introduce the methyl and amino groups with the correct stereochemistry.
Caption: Conceptual workflow for the stereoselective synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (3R,4S)-3-Methyloxan-4-amine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. For cis-3,4-disubstituted tetrahydropyrans, the vicinal coupling constants (³J) between the protons at C3 and C4 are particularly informative for determining the relative stereochemistry. A smaller coupling constant is generally indicative of a cis-relationship.[5] 2D NMR techniques such as COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals.
3.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information. For amines, fragmentation often involves the loss of the amino group or cleavage of the ring.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method would typically be used to separate the target compound from any impurities. To confirm the enantiomeric purity, a chiral HPLC method is required. This involves using a chiral stationary phase that can differentiate between the enantiomers.[4]
Caption: Standard analytical workflow for characterization.
Biological Relevance and Potential Applications
While specific biological activity data for (3R,4S)-3-Methyloxan-4-amine hydrochloride is not extensively published, the structural motif is present in compounds with known pharmacological activities. This suggests that it is a valuable building block for the synthesis of new drug candidates.
4.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most promising applications for substituted aminotetrahydropyrans is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[6] DPP-4 is an enzyme that inactivates incretin hormones, which play a key role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The rigid, three-dimensional structure of the tetrahydropyran ring can provide a favorable scaffold for binding to the active site of the DPP-4 enzyme.
Caption: Simplified signaling pathway of DPP-4 inhibition.
4.2. Other Potential Therapeutic Areas
The substituted tetrahydropyran motif has also been explored in other therapeutic areas, including oncology. For instance, a related compound, [(3S,4R)-3-fluorooxan-4-yl]amino}, is a component of a molecule investigated for its potential in cancer treatment.[3] The specific stereochemistry and substitution pattern of (3R,4S)-3-Methyloxan-4-amine hydrochloride make it an attractive starting point for the synthesis of compound libraries for screening against a wide range of biological targets.
Safety and Handling
As a hydrochloride salt of a primary amine, (3R,4S)-3-Methyloxan-4-amine hydrochloride should be handled with appropriate care in a laboratory setting. Based on information for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood.
Conclusion
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and the presence of the privileged tetrahydropyran scaffold make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of metabolic diseases and oncology. While detailed public information on its synthesis and biological activity is limited, the methodologies for its preparation and characterization are well-established in the field of organic chemistry. Further research into the applications of this compound is warranted and is likely to yield novel and potent drug candidates.
References
- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
NIH. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
-
MDPI. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. [Link]
-
ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
-
MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]
-
Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
-
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
-
PMC. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. [Link]
-
PMC. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. [Link]
-
NIH. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
-
Encyclopedia.pub. Novel 1,2,4-Oxadiazole Derivatives. [Link]
-
PMC. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [Link]
-
ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. [Link]
-
JETIR. Synthesis and DPP-IV Inhibition Activity of[2][4]Thiazolo[5,4-D]Pyrimidine Derivatives. [Link]
-
YouTube. 05.04 Syntheses of Amines: Substitution Reactions. [Link]
-
MDPI. Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. [Link]
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
PubMed. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. [Link]
-
CUNY. Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
MDPI. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. [Link]
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
PubMed. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, biological evaluation and docking studies of (4-aryl-3-methyl-4,5- dihydropyrazolo[3,4-c]pyrazol-1(3aH)-yl)(3-hydroxyquinoxalin-2-yl)methanones. [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
- Google Patents. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
PubChem. N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide. [Link]
- Google Patents. WO2016147197A1 - A novel process for preparing (2s,3r,4r,5s,6r)-2-[4-chloro-3-(4-ethoxybenzyl)pheny 1] -6-(hy droxy methyl)tetrahydro-2h-py ran-3,4,5-triol and its amorphous form.
-
PubChem. methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate. [Link]
Sources
- 1. 3-Methyltetrahydro-2h-pyran-4-amine hcl [synhet.com]
- 2. (3S,4R)-3-methyloxan-4-amine hydrochloride 97% | CAS: 1523530-71-3 | AChemBlock [achemblock.com]
- 3. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R,4S)-3-Methyloxan-4-amine hydrochloride: A Chiral Building Block for Novel Therapeutics
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,4S)-3-Methyloxan-4-amine hydrochloride (CAS Number: 1638744-60-1) is a chiral saturated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its constrained tetrahydropyran (oxane) scaffold, coupled with the specific trans stereochemical arrangement of the methyl and amino groups, offers a unique three-dimensional profile for probing the active sites of biological targets. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, a plausible stereoselective synthetic strategy, robust analytical methodologies for its characterization, and its application as a key intermediate in the synthesis of advanced therapeutic agents, such as NLRP3 inhibitors. This document is intended to serve as a resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery.
Introduction: The Strategic Value of Substituted Oxanes in Drug Discovery
Saturated heterocyclic scaffolds are privileged structures in modern drug discovery, offering a departure from the flat, aromatic rings that have historically dominated medicinal chemistry. The tetrahydropyran (oxane) ring system, in particular, provides an excellent platform for creating molecules with defined three-dimensional geometries, which can lead to improved target engagement, enhanced physicochemical properties, and novel intellectual property. The introduction of stereochemically defined substituents, as seen in (3R,4S)-3-Methyloxan-4-amine, allows for precise control over the spatial orientation of functional groups, a critical factor in optimizing ligand-protein interactions.
The title compound, with its defined trans configuration, presents a rigid scaffold where the amine functionality is positioned for interaction with target proteins, while the adjacent methyl group can influence local conformation and binding affinity. This guide will delve into the technical aspects of this important chiral intermediate.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1638744-60-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| IUPAC Name | (3R,4S)-3-methyloxan-4-amine hydrochloride | N/A |
| Synonyms | trans-3-Methyl-4-aminotetrahydropyran hydrochloride | N/A |
| Appearance | White to off-white solid | |
| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature. | [1] |
Structural Elucidation: The structure features a tetrahydropyran ring with a methyl group at the 3-position and an amine group at the 4-position. The (3R,4S) designation defines the absolute stereochemistry, indicating a trans relationship between the methyl and amino substituents. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
Caption: 2D representation of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Stereoselective Synthesis Strategy
While specific proprietary methods for the synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride may exist, a plausible and robust stereoselective synthesis can be conceptualized based on established methodologies for the construction of polysubstituted tetrahydropyrans.[2] A Prins-type cyclization offers a powerful approach to control the desired stereochemistry.
The causality behind this choice lies in the ability of the Prins reaction to form the tetrahydropyran ring and set multiple stereocenters in a single, highly controlled step. The reaction proceeds through a stabilized oxocarbenium ion intermediate, and the stereochemical outcome can be directed by the geometry of the starting homoallylic alcohol and the reaction conditions.
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Prins Cyclization A solution of a chiral homoallylic alcohol in a non-polar solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C). A Lewis acid (e.g., InCl₃) is added, followed by the dropwise addition of a protected aldehyde.[2] The reaction is stirred at low temperature until completion, then quenched with a saturated aqueous solution of sodium bicarbonate. The stereochemistry of the resulting 4-halotetrahydropyran is dependent on the geometry of the starting alkene.
Step 2: Azide Displacement The crude 4-halotetrahydropyran is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide is added, and the mixture is heated to facilitate the SN2 displacement of the halide. This reaction proceeds with inversion of stereochemistry at the C-4 position, which is crucial for establishing the final trans relationship.
Step 3: Azide Reduction The purified azido-tetrahydropyran is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (via balloon or hydrogenation apparatus) and stirred vigorously until the reaction is complete, as monitored by TLC or LC-MS. This reduction cleanly converts the azide to the primary amine.
Step 4: Hydrochloride Salt Formation The crude free amine is purified via column chromatography. The purified amine is then dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum to yield the final product.
Analytical Characterization
A robust analytical package is essential to confirm the identity, purity, and stereochemical integrity of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, the methyl group, and the amine protons. The coupling constants between the protons on C-3 and C-4 will be indicative of their trans-diaxial relationship, typically exhibiting a large coupling constant (J ≈ 8-12 Hz).
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be consistent with the substituted oxane structure.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 116.1.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reversed-phase HPLC. However, due to the lack of a strong chromophore, UV detection can be challenging. Derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[3]
Chiral HPLC for Enantiomeric Purity: To confirm the enantiomeric excess (e.e.), a chiral HPLC method is necessary. This typically involves a chiral stationary phase (CSP) capable of separating the enantiomers.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[4]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) may be possible, or derivatization with a chromophoric agent can be employed.
The goal is to achieve baseline separation of the (3R,4S) enantiomer from its (3S,4R) counterpart.
Caption: Comprehensive analytical workflow for quality control.
Applications in Pharmaceutical Synthesis
The primary utility of (3R,4S)-3-Methyloxan-4-amine hydrochloride is as a specialized building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and rigid conformation are key to achieving potent and selective interactions with protein targets.
Intermediate in the Synthesis of NLRP3 Inhibitors
A recent patent application discloses the use of (3R,4S)-3-Methyloxan-4-amine hydrochloride in the synthesis of inhibitors of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.
In the disclosed synthesis, the amine acts as a nucleophile, displacing a chlorine atom on a 4-chloro-1-(4-chloro-2-methoxyphenyl)pyrido[3,4-d]pyridazine core in a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme:
Sources
A Technical Guide to the Purity of Commercially Available (3R,4S)-3-Methyloxan-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
(3R,4S)-3-Methyloxan-4-amine hydrochloride is an important chiral building block in modern medicinal chemistry. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical and stereochemical purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the potential impurities associated with this compound, a robust analytical strategy for their detection and quantification, and insights into control strategies, all grounded in established scientific principles and regulatory expectations.
The Genesis of Impurities: A Proposed Synthetic Pathway
While the precise commercial synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride is often proprietary, a plausible and stereocontrolled synthetic route can be postulated based on established organic chemistry principles. Understanding this pathway is fundamental to predicting the impurity profile. A likely approach involves a multi-step synthesis starting from a readily available chiral precursor.
A potential synthetic route could start from a derivative of L-arabinose, a naturally occurring sugar, to set the stereochemistry. The key steps might involve the formation of the tetrahydropyran ring, introduction of the methyl group, and subsequent stereoselective installation of the amine functionality.
Proposed Synthetic Pathway:
Caption: A plausible synthetic pathway for (3R,4S)-3-Methyloxan-4-amine hydrochloride.
This proposed synthesis allows for the identification of several potential classes of impurities.
The Impurity Landscape: What to Expect
Based on the proposed synthesis, impurities can be broadly categorized as follows:
-
Process-Related Impurities: These include residual starting materials, intermediates, and reagents.
-
Stereoisomeric Impurities: Diastereomers and enantiomers that may arise from incomplete stereocontrol during the synthesis.
-
Degradation Products: Impurities formed during storage or under stress conditions.
Table 1: Potential Impurities in (3R,4S)-3-Methyloxan-4-amine Hydrochloride
| Impurity Class | Potential Specific Impurities | Origin |
| Starting Materials | Unreacted L-arabinose derivatives, reagents from early synthetic steps. | Incomplete reaction or carry-over. |
| Intermediates | Residual keto-intermediate, partially reacted intermediates. | Incomplete reaction. |
| Reagents/By-products | Reducing agents (e.g., borohydrides), catalysts, solvents, and by-products from each synthetic step. | Carry-over from work-up and purification. |
| Stereoisomers | (3S,4S), (3R,4R), and (3S,4R) diastereomers. The enantiomer (3S,4R)-3-Methyloxan-4-amine. | Incomplete stereocontrol during methyl group introduction or amination. |
| Degradation Products | Oxidation products (e.g., N-oxide), products of ring-opening. | Exposure to air, light, or incompatible storage conditions. |
The control of stereoisomeric impurities is of utmost importance, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[1]
A Multi-faceted Analytical Approach for Purity Assessment
A comprehensive evaluation of the purity of (3R,4S)-3-Methyloxan-4-amine hydrochloride requires a combination of chromatographic and spectroscopic techniques.
Caption: A comprehensive analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
A reversed-phase HPLC method is the workhorse for determining the assay (overall purity) and quantifying known and unknown related substances. Since the target molecule lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
Protocol 1: Proposed RP-HPLC Method with UV Detection after Derivatization
-
Derivatization: React the sample with a suitable derivatizing agent that introduces a chromophore, such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[2]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0). The gradient will be optimized to separate the derivatized product from impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength corresponding to the maximum absorbance of the derivatized amine.
-
Quantification: Use an external standard of the derivatized (3R,4S)-3-Methyloxan-4-amine hydrochloride to calculate the assay. Impurities can be quantified as a percentage of the main peak area, applying appropriate response factors if known.
Rationale: Derivatization enhances sensitivity and allows for the use of widely available UV detectors. A gradient elution is crucial for separating compounds with a range of polarities.
Chiral HPLC for Stereoisomeric Purity
The separation of enantiomers and diastereomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[3]
Protocol 2: Proposed Chiral HPLC Method
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: As the underivatized amine has no significant UV absorbance, a universal detector (CAD or ELSD) or pre-column derivatization as described in Protocol 1 would be necessary.
-
Quantification: The percentage of each stereoisomer is determined by the relative peak areas.
Rationale: Chiral stationary phases provide a chiral environment that allows for the differential interaction and separation of stereoisomers. The mobile phase composition is critical for achieving optimal resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying residual solvents and other volatile organic impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
Protocol 3: Proposed GC-MS Method
-
Derivatization: The amine can be derivatized to a less polar and more volatile derivative, for example, by acylation.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to elute a wide range of volatile compounds.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Identification and Quantification: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal or external standard.
Rationale: GC-MS provides excellent separation for volatile compounds and definitive identification through mass spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule and the identification of impurities.[4] A suite of 1D and 2D NMR experiments should be employed.
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can give stereochemical insights), and integration (for relative quantification).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for confirming the relative stereochemistry (cis/trans relationships). For (3R,4S)-3-Methyloxan-4-amine, a NOE between the proton at C4 and the methyl protons at C3 would confirm their cis relationship.
Rationale: NMR provides detailed structural information that is complementary to chromatographic techniques. It is particularly powerful for identifying stereoisomers and unknown impurities.
Data Interpretation and Reporting
All analytical data should be collated and interpreted to provide a comprehensive purity profile. The results should be reported in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
Table 2: Summary of Analytical Data and Acceptance Criteria
| Analytical Test | Typical Acceptance Criteria |
| Assay (by HPLC) | ≥ 98.0% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.5% of the desired (3R,4S) enantiomer |
| Diastereomeric Purity (by Chiral HPLC) | Each diastereomer ≤ 0.15% |
| Individual Unspecified Impurity (by HPLC) | ≤ 0.10% |
| Total Impurities (by HPLC) | ≤ 1.0% |
| Residual Solvents (by GC-MS) | As per ICH Q3C guidelines |
Conclusion: A Framework for Quality
References
-
Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine - ResearchGate. Available at: [Link]
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents.
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link]
- Process for preparing 4-aminotetrahydropyran compound and an acid salt ... - Google Patents.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC. Available at: [Link]
-
Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Available at: [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available at: [Link]
-
A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS - ResearchGate. Available at: [Link]
- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof -.
-
Conformational analysis. 42. Monosubstituted tetrahydropyrans - American Chemical Society. Available at: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. Available at: [Link]
- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents.
- Process for preparing 4-amino-pyridazines - Google Patents.
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
Syntheses of Amines: Substitution Reactions - YouTube. Available at: [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. Available at: [Link]
-
Stereoselective Synthesis of Tertiary Allylic Amines by Titanium‐Catalyzed Hydroaminoalkylation of Alkynes with Tertiary Amines - PMC - NIH. Available at: [Link]
-
Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints - JenaLib. Available at: [Link]
-
Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX - DOI. Available at: [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available at: [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
This guide provides a comprehensive overview of the spectroscopic data for (3R,4S)-3-Methyloxan-4-amine hydrochloride, a chiral amine of interest in synthetic and medicinal chemistry. As a key building block, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for its application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only data but also the underlying principles and practical considerations for its characterization.
Molecular Structure and Physicochemical Properties
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted with a methyl group and an amine group, presented as its hydrochloride salt. The specific stereochemistry, with the methyl group at the 3-position in an R configuration and the amine group at the 4-position in an S configuration, dictates its three-dimensional structure and, consequently, its spectroscopic signature.
| Property | Value | Source |
| CAS Number | 1638744-60-1 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White solid (Predicted) | [2] |
| Storage | Inert atmosphere, room temperature | [1] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes O [label="O", pos="0,0!"]; C2 [label="C2", pos="1.2,0.5!"]; C3 [label="C3", pos="1.5,-0.8!"]; C4 [label="C4", pos="0.3,-1.5!"]; C5 [label="C5", pos="-0.9,-1.2!"]; C6 [label="C6", pos="-1.2,0.1!"]; C_Me [label="C", pos="2.8,-1.2!"]; N [label="N", pos="0.5,-2.8!"]; H_N1 [label="H", pos="-0.2, -3.4!"]; H_N2 [label="H", pos="1.2, -3.4!"]; H_Cl [label="HCl", pos="2.5, -2.8!"];
// Edges for the ring O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- O;
// Substituents C3 -- C_Me [label="CH₃"]; C4 -- N [label="NH₂"]; N -- H_N1; N -- H_N2;
// Stereochemistry labels C3_stereo [label="(R)", pos="1.8, -0.4!"]; C4_stereo [label="(S)", pos="-0.1, -1.9!"]; }
Caption: 2D representation of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (3R,4S)-3-Methyloxan-4-amine hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to be complex due to the chiral centers and the rigid chair-like conformation of the tetrahydropyran ring, leading to diastereotopic protons. The hydrochloride form implies that the amine exists as an ammonium salt, which can influence the chemical shifts of nearby protons.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.8 - 4.2 | m | 2H | H-2, H-6 (axial) | Protons on carbons adjacent to the ring oxygen are deshielded. Axial protons are typically upfield of equatorial protons. |
| ~ 3.4 - 3.7 | m | 2H | H-2, H-6 (equatorial) | Deshielded by the adjacent oxygen. |
| ~ 3.2 - 3.4 | m | 1H | H-4 | Adjacent to the electron-withdrawing ammonium group, leading to deshielding. |
| ~ 2.0 - 2.2 | m | 1H | H-3 | Methine proton adjacent to the methyl group and the carbon bearing the amine. |
| ~ 1.6 - 1.9 | m | 2H | H-5 | Methylene protons on the carbon further from the heteroatoms. |
| ~ 1.0 - 1.2 | d | 3H | -CH₃ | Methyl group doublet due to coupling with the H-3 proton. |
| 4.9 (D₂O) | s | - | NH₃⁺, OH, H₂O | Protons of the ammonium group will exchange with the D₂O solvent and will likely not be observed or will appear as a broad singlet. The water peak is set to 4.9 ppm as a reference. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (3R,4S)-3-Methyloxan-4-amine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for hydrochloride salts.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Data Acquisition:
-
Tune and shim the probe to the sample to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Given the C₆ molecular formula, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 65 - 75 | C-2, C-6 | Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded. |
| ~ 50 - 60 | C-4 | The carbon atom bonded to the nitrogen of the ammonium group is deshielded. |
| ~ 35 - 45 | C-3 | Methine carbon, deshielded by its proximity to the C-4 bearing the amine. |
| ~ 30 - 40 | C-5 | Methylene carbon, expected to be the most upfield of the ring carbons. |
| ~ 15 - 25 | -CH₃ | The methyl carbon, typically found in the upfield region of the spectrum. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer is used.
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR, involving Fourier transformation, phasing, and calibration.
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the method of choice, as it will readily protonate the free amine.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Rationale |
| 116.11 | [M+H]⁺ | The protonated molecular ion of the free base (C₆H₁₃NO). |
| 99.08 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |
| 71.05 | [C₄H₇O]⁺ | Fragmentation of the tetrahydropyran ring. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretical values for the expected ions.
Sources
The Strategic Incorporation of the Oxane Ring in Bioactive Molecules: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The inclusion of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry, with the oxane (tetrahydropyran) ring and its smaller counterpart, the oxetane ring, playing pivotal roles in the design of novel therapeutics. This technical guide provides a comprehensive analysis of the strategic use of the oxane moiety and related cyclic ethers in bioactive molecules. We will delve into the fundamental physicochemical properties imparted by these rings, their prevalence in natural products, and their profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will explore the causal relationships behind the selection of these scaffolds, present detailed experimental workflows, and offer insights into the synthetic strategies for their incorporation. Through a combination of in-depth analysis, practical protocols, and illustrative case studies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the unique attributes of the oxane ring in their pursuit of innovative and effective medicines.
Introduction to Saturated Oxygen Heterocycles in Medicinal Chemistry
The Significance of Cyclic Ethers in Drug Design
Heterocyclic compounds are fundamental to the field of organic chemistry, representing more than half of all known organic molecules.[1] Within this vast class, saturated cyclic ethers are particularly prominent, appearing in a multitude of biologically active natural products and approved pharmaceuticals.[1] Their prevalence is not coincidental; these structures offer a unique combination of properties that are highly desirable in drug candidates. They can influence molecular shape, strategically position substituents for optimal target engagement, and significantly impact key pharmacokinetic and pharmacodynamic properties.[2] The oxygen atom within the ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving solubility.[2]
Overview of Ring Sizes: From Oxiranes to Oxepanes
The biological and physicochemical impact of a saturated cyclic ether is heavily dependent on its ring size. The spectrum ranges from the highly strained three-membered oxiranes (epoxides) to larger, more flexible seven-membered oxepanes.
-
Oxiranes (Epoxides): These three-membered rings are characterized by significant ring strain, making them highly reactive.[3] This reactivity is harnessed in organic synthesis, but can also be a liability in drug molecules, potentially leading to covalent modification of off-target biomolecules.
-
Oxetanes: The four-membered oxetane ring possesses considerable ring strain, though less than oxiranes, leading to a fascinating duality of being a stable motif that can also participate in ring-opening reactions.[4][5] In medicinal chemistry, it has gained immense popularity as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties.[4]
-
Furans (Tetrahydrofurans): The five-membered tetrahydrofuran (THF) ring is significantly less strained and is a common feature in many natural products and synthetic drugs.
-
Oxanes (Tetrahydropyrans): The six-membered oxane ring, the focus of this guide, is a particularly stable and prevalent scaffold.[6] It is the core structure of pyranose sugars like glucose and is widely used in drug design to impart favorable properties.[6][7]
-
Oxepanes: Seven-membered oxepane rings are found in a number of marine natural products with interesting biological activities, including anticancer and antibacterial properties.[1][8] Their synthesis, however, can be challenging.[9]
Focus of this Guide: The Oxane Moiety and its Congeners
This guide will primarily focus on the six-membered oxane (tetrahydropyran) ring, exploring its role as a core structural component in bioactive molecules. We will also dedicate significant attention to the four-membered oxetane ring, as its unique properties have made it an invaluable tool in modern drug discovery. A brief overview of the larger oxepane ring will also be provided to offer a more complete picture of the utility of saturated cyclic ethers.
The Oxane (Tetrahydropyran) Ring: A Core Scaffold
The term "oxane" is the preferred IUPAC name for the saturated six-membered heterocyclic compound tetrahydropyran (THP).[6] This stable, non-planar ring system is a cornerstone in both nature and medicinal chemistry.
Physicochemical Properties of the Oxane Ring
The oxane ring has a chair-like conformation, similar to cyclohexane, which minimizes steric and torsional strain. The presence of the oxygen atom, however, introduces polarity and the ability to act as a hydrogen bond acceptor. This has a profound impact on the physicochemical properties of molecules containing this moiety.
| Property | Impact of the Oxane Ring | Rationale |
| Solubility | Generally increases aqueous solubility. | The oxygen atom can participate in hydrogen bonding with water molecules. |
| Lipophilicity (logP) | Can modulate lipophilicity, often leading to a decrease compared to a purely carbocyclic analogue. | The polar C-O bonds reduce the overall nonpolar character of the molecule. |
| Metabolic Stability | Generally high due to the stability of the ether linkage. | The C-O bond is less susceptible to metabolic cleavage than many other functional groups. |
| Conformational Rigidity | Provides a degree of conformational constraint. | The ring structure limits the rotational freedom of the molecule, which can be beneficial for binding to a specific target conformation. |
The Oxane Ring in Nature: Pyranose Sugars and Beyond
The oxane ring is most famously represented in nature as the core structure of pyranose sugars, such as glucose.[6][7] The cyclic hemiacetal form of glucose, α-D-glucopyranose, is a fundamental source of energy for most living organisms.[7] Beyond carbohydrates, the oxane ring is a key structural component of numerous polyether antibiotics, which exhibit a wide range of biological activities including antibacterial, antifungal, and antiviral properties.[8]
The Oxane Ring in Synthetic Bioactive Molecules
In drug design, the oxane ring is a versatile building block used to fine-tune the properties of a lead compound.
-
Impact on Pharmacokinetic Properties (ADME): The introduction of an oxane ring can lead to improved absorption due to increased solubility, and a more favorable metabolic profile due to its inherent stability.
-
Role as a Conformational Constraint and Linker: The defined geometry of the oxane ring can be used to orient substituents in a specific spatial arrangement, enhancing binding affinity and selectivity for a biological target. It can also serve as a stable, non-reactive linker between different pharmacophoric elements of a molecule.
The Oxetane Ring: A Modern Tool for Drug Discovery
The four-membered oxetane ring has emerged as a powerful tool in medicinal chemistry over the past two decades.[4][5] Its unique properties stem from its inherent ring strain (106 kJ·mol⁻¹), which is less than that of an epoxide but significantly more than a tetrahydrofuran.[4]
Unique Physicochemical Properties of the Strained Oxetane Ring
The oxetane ring is a small, polar heterocycle.[4] The strained C-O-C bond angle exposes the lone pairs of the oxygen atom, making it an excellent hydrogen-bond acceptor.[4] Despite its strain, the oxetane ring is generally stable under physiological conditions.
Oxetanes as Bioisosteres for Carbonyl and Gem-Dimethyl Groups
One of the most significant applications of the oxetane ring is as a bioisostere for other common chemical groups. This strategic replacement can lead to substantial improvements in a molecule's drug-like properties.
Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with an oxetane ring.
Impact of the Oxetane Ring on Drug Properties
The incorporation of an oxetane ring can have a multifaceted and beneficial impact on a drug candidate's profile.[4][10]
-
Enhancing Solubility and Reducing Lipophilicity: The polar nature of the oxetane ring can significantly increase the aqueous solubility of a compound, a critical factor for oral bioavailability.[4][10]
-
Improving Metabolic Stability: Replacing metabolically labile groups with a stable oxetane ring can increase a drug's half-life and reduce the formation of potentially reactive metabolites.[4][10]
-
Modulating Basicity of Proximal Amines: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby amino groups, which can be advantageous for optimizing cell permeability and reducing off-target interactions.[4]
Case Studies of Oxetane-Containing Drugs
A notable example of the successful application of oxetane rings is in the development of anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy.[4] The introduction of an oxetane group into a lead compound series resulted in a significant improvement in the in vitro clearance in mouse and human liver microsomes, ultimately leading to a promising clinical candidate.[4]
Experimental Protocol: Synthesis of an Oxetane-Containing Building Block
The synthesis of oxetane-containing building blocks is crucial for their incorporation into drug candidates. A common method is the intramolecular Williamson etherification.
Protocol: Synthesis of a 2,4-substituted Oxetane from a 1,3-diol
Objective: To synthesize a 2,4-disubstituted oxetane via a stereocontrolled intramolecular cyclization.
Materials:
-
syn- or anti-1,3-diol
-
Acetyl bromide
-
Diisobutylaluminium hydride (DIBAL)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Selective Acylation and Bromination: a. Dissolve the 1,3-diol in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C. c. Add acetyl bromide dropwise to the solution. This reaction proceeds with inversion of stereochemistry at the benzylic center to form an acetoxybromide. d. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Selective Deprotection: a. Dissolve the crude acetoxybromide in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add DIBAL dropwise to selectively cleave the acetyl group, yielding the 1-hydroxy-3-bromo intermediate. d. Monitor the reaction by TLC. e. Upon completion, quench the reaction by the slow addition of methanol, followed by water. f. Allow the mixture to warm to room temperature and extract the product. Dry and concentrate the organic layer.
-
Intramolecular Cyclization: a. Dissolve the 1-hydroxy-3-bromo intermediate in anhydrous THF under an inert atmosphere. b. Add NaH portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). This cyclization occurs with complete inversion of stereochemistry. d. Carefully quench the reaction with water. e. Extract the oxetane product, dry the organic layer, and concentrate. f. Purify the final product by column chromatography.
Caption: Workflow for the synthesis of a 2,4-substituted oxetane.
The Oxepane Ring: An Emerging Scaffold
Presence in Bioactive Natural Products
The seven-membered oxepane ring is a structural feature in a number of natural products, particularly those isolated from marine sources.[1] These compounds often exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties.[1][8]
Synthetic Challenges and Opportunities
The synthesis of oxepane-containing molecules can be challenging due to the entropic penalty associated with forming a seven-membered ring.[9] However, the development of novel synthetic methodologies, such as reductive cyclization of hydroxy ketones, is opening up new avenues for accessing these complex scaffolds.[1] The unique conformational properties of the oxepane ring make it an interesting, albeit less explored, scaffold for drug discovery.
Comparative Analysis: Oxane vs. Other Cyclic Ethers
Oxane vs. Furan: Aromaticity and Reactivity Differences
While both oxane (tetrahydropyran) and furan are five-membered oxygen-containing heterocycles, their properties are vastly different. Furan is an aromatic compound, and its ring is susceptible to electrophilic attack and can be metabolically activated to form reactive intermediates.[11][12] In contrast, the saturated oxane ring is non-aromatic and generally considered to be metabolically stable. This difference is a critical consideration in drug design, where metabolic stability is a key parameter.
Impact of Ring Size on Biological Activity and Physicochemical Properties
The following table summarizes the general trends observed with varying ring sizes of saturated cyclic ethers in medicinal chemistry.
| Ring System | Ring Size | Ring Strain | Key Features in Drug Design |
| Oxirane | 3 | High | Highly reactive, used as a synthetic intermediate. |
| Oxetane | 4 | Moderate | Excellent bioisostere, improves solubility and metabolic stability.[4] |
| Tetrahydrofuran | 5 | Low | Common scaffold, good balance of properties. |
| Oxane | 6 | Very Low | Highly stable, conformationally defined, prevalent in nature.[6] |
| Oxepane | 7 | Low | Flexible, found in complex natural products.[1] |
Future Perspectives and Conclusion
Novel Applications of Oxane-Containing Scaffolds
The versatility of the oxane ring and its congeners continues to inspire new applications in drug discovery. The development of novel synthetic methods is enabling the creation of increasingly complex and diverse libraries of oxane-containing compounds for high-throughput screening. Furthermore, the use of oxane and oxetane rings as probes to understand drug-target interactions is an area of growing interest.
Challenges in Synthesis and Application
Despite their utility, challenges remain in the stereocontrolled synthesis of highly substituted oxane and oxetane rings. The development of more efficient and scalable synthetic routes is essential for their broader application in drug development programs.
Concluding Remarks
The oxane ring and its smaller counterpart, the oxetane ring, are invaluable scaffolds in the medicinal chemist's toolbox. Their ability to impart favorable physicochemical and pharmacokinetic properties makes them a strategic choice in the design of novel therapeutics. A thorough understanding of their properties, synthetic accessibility, and biological implications is crucial for any researcher, scientist, or drug development professional seeking to create the next generation of innovative medicines.
References
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11954. [Link]
-
MDPI. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. [Link]
-
Kihara, Y., et al. (2015). Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. Polymer Journal, 47, 174–180. [Link]
-
National Institutes of Health. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Institutes of Health. [Link]
-
MDPI. (2022). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. MDPI. [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. [Link]
-
National Center for Biotechnology Information. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed Central. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]
-
MDPI. (2023). Bioactive Steroids Bearing Oxirane Ring. MDPI. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
MDPI. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]
-
ResearchGate. (2020). Some important and valuable bioactive molecules containing furan ring. ResearchGate. [Link]
-
PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
-
Beilstein Publishing. (2018). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Beilstein Journal of Organic Chemistry, 14, 484–493. [Link]
-
Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
National Institutes of Health. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health. [Link]
-
PubMed. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. PubMed. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
MDPI. (2023). Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and Terpenoids. MDPI. [Link]
-
MDPI. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]
-
MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
LookChem. (n.d.). Exploring Oxane: Properties, Applications, and Suppliers in China. LookChem. [Link]
-
ChemRxiv. (2023). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST WebBook. [Link]
-
Wikipedia. (n.d.). Glucose. Wikipedia. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances, 11(54), 34227–34237. [Link]
-
Khan Academy. (2012, September 19). Properties of ethers and crown ethers | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds. Shindo-Kano Laboratory. [Link]
Sources
- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. Glucose - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N-alkylation of (3R,4S)-3-Methyloxan-4-amine hydrochloride
An Application Guide to the Selective N-Alkylation of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
Abstract
This document provides a detailed guide for the , a critical transformation for generating novel derivatives in pharmaceutical and materials science research. We address the inherent challenges of this substrate, namely the need for in situ neutralization of the hydrochloride salt and the imperative for selective mono-alkylation while preserving stereochemical integrity. This guide presents two primary methodologies: Reductive Amination, recommended for its superior control and yield of secondary amines, and Direct Alkylation, an alternative approach with specific applications. Each protocol is accompanied by a mechanistic overview, detailed step-by-step instructions, reagent tables, and troubleshooting advice to ensure reproducible and successful outcomes for researchers, scientists, and drug development professionals.
Core Principles & Strategic Considerations
The is not a trivial procedure. Two key characteristics of the starting material dictate the strategic approach:
-
The Amine Hydrochloride Salt: The amine is protonated as an ammonium salt (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, a crucial first step in any N-alkylation protocol is the addition of a base to liberate the free, nucleophilic primary amine (R-NH₂).[1] The choice of base is critical to avoid side reactions and ensure compatibility with other reagents.
-
Controlling Selectivity: Primary amines can react with alkylating agents multiple times. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces tertiary amines and even quaternary ammonium salts.[2] This results in a mixture of products that can be difficult to separate.[3] Therefore, choosing a method that inherently favors mono-alkylation is paramount for achieving high yields of the desired secondary amine.
Based on these considerations, Reductive Amination is the superior and recommended method for controlled mono-alkylation, while Direct Alkylation is presented as a viable, albeit more challenging, alternative.
Recommended Protocol: Reductive Amination
Reductive amination is a highly effective method for synthesizing secondary amines from primary amines by converting a carbonyl group into a C-N bond via an imine intermediate.[4] This process offers excellent control, preventing the over-alkylation issues common with other methods.[5] The reaction proceeds in a one-pot fashion, where the amine and a carbonyl compound (aldehyde or ketone) first form an imine, which is then immediately reduced by a selective hydride agent present in the mixture.
Mechanism of Reductive Amination
The reaction involves two main stages:
-
Imine Formation: The free amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. After a series of proton transfers, a water molecule is eliminated to form a C=N double bond, creating an imine (or an iminium ion). This step is typically catalyzed by mild acid.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine/iminium ion to the corresponding secondary amine.[5] These reagents are ideal because they are mild enough not to reduce the starting aldehyde or ketone significantly.
Caption: General mechanism for Reductive Amination.
Detailed Experimental Protocol
This protocol describes the N-benzylation of (3R,4S)-3-Methyloxan-4-amine hydrochloride using benzaldehyde as the alkylating source.
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| (3R,4S)-3-Methyloxan-4-amine HCl | 165.65 | 166 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 117 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 | 1.5 | 1.5 |
| Triethylamine (TEA) | 101.19 | 152 µL | 1.1 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure
-
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3R,4S)-3-Methyloxan-4-amine hydrochloride (166 mg, 1.0 mmol).
-
Solvent & Base Addition: Add anhydrous dichloromethane (10 mL) to the flask. Add triethylamine (152 µL, 1.1 mmol) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature until the solid dissolves.
-
Aldehyde Addition: Add benzaldehyde (117 mg, 1.1 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).[6] Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated secondary amine.
Caption: Experimental workflow for Reductive Amination.
Alternative Protocol: Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the amine nucleophile with an electrophilic alkyl halide in a classic SN2 mechanism. While conceptually simple, this method is plagued by low selectivity, often yielding a mixture of secondary, tertiary, and quaternary products.[7] However, it can be useful when exhaustive alkylation is desired or when reductive amination is not feasible. The use of a non-nucleophilic base is essential to neutralize the starting hydrochloride salt without competing in the alkylation reaction.
Mechanism of Direct Alkylation
-
Neutralization: A base deprotonates the amine hydrochloride to generate the free, nucleophilic primary amine.
-
SN2 Attack: The primary amine attacks the alkyl halide, displacing the halide and forming a secondary ammonium salt.
-
Deprotonation: The base (or another amine molecule) deprotonates the secondary ammonium salt to yield the neutral secondary amine.
-
Over-alkylation: This secondary amine can then compete with the primary amine to react with more alkyl halide, leading to the tertiary amine, and so on.[2]
Caption: Reaction pathway for Direct N-Alkylation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| (3R,4S)-3-Methyloxan-4-amine HCl | 165.65 | 166 | 1.0 | 1.0 |
| Benzyl Bromide | 171.04 | 171 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 | 3.0 | 3.0 |
| Acetonitrile (MeCN), anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure
-
Setup: To a dry 50 mL round-bottom flask, add (3R,4S)-3-Methyloxan-4-amine hydrochloride (166 mg, 1.0 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir the suspension vigorously.
-
Alkyl Halide Addition: Add benzyl bromide (171 mg, 1.0 mmol) dropwise to the suspension. Using a 1:1 stoichiometry of amine to alkyl halide is crucial to minimize over-alkylation, though it will likely still occur.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS, observing the formation of multiple product spots (secondary, tertiary amines).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude oil will be a mixture. A careful and potentially challenging purification by flash column chromatography is required to isolate the desired secondary amine from the starting material and over-alkylated byproducts.
Product Characterization
After purification, the identity and purity of the N-alkylated product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the successful incorporation of the new alkyl group and the preservation of the oxane ring's stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
¹⁵N NMR: Can be used to definitively confirm N-alkylation through analysis of chemical shifts.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | Incomplete neutralization of amine HCl; Inactive reducing agent or alkyl halide. | Ensure base is added and stirred sufficiently before other reagents. Use fresh, anhydrous solvents and reagents. For direct alkylation, try a more reactive halide (e.g., iodide). |
| Low Yield | Incomplete reaction; Product loss during work-up/purification. | Increase reaction time or temperature (moderately). Ensure pH is correct during extraction to prevent loss of amine product into the aqueous layer. Optimize chromatography conditions. |
| Over-alkylation (Direct Method) | Product is more reactive than starting material. | This is an inherent issue.[2] Use a large excess of the starting amine (≥5 equivalents) or switch to the Reductive Amination protocol for better control. |
| Side Product Formation | Base-induced elimination of alkyl halide; Impure reagents. | Use a non-nucleophilic, milder base (e.g., K₂CO₃, DIPEA). Ensure all reagents are of high purity. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Intekhab, J. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Timsina, R., & Sharma, U. (2021). N-Dealkylation of Amines. Molecules, 26(23), 7338. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Rossi, E., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36437-36442. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
-
Paz, J. L., et al. (2021). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry – A European Journal, 27(60), 14945-14953. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2019, August 5). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]
-
Lu, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Catalysts, 13(2), 346. Retrieved from [Link]
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
Welcome to the technical support center for the purification of (3R,4S)-3-Methyloxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this chiral amine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying a Chiral Cyclic Amine Salt
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral synthetic building block characterized by a substituted tetrahydropyran ring. The purification of such molecules presents a unique set of challenges, primarily centered around controlling stereochemistry and removing closely related impurities. As a hydrochloride salt, its solubility and stability characteristics are key considerations in developing a robust purification strategy. This guide will address common issues related to diastereomeric purity, removal of synthetic byproducts, and optimization of crystallization and chromatographic methods.
Hypothetical Synthesis and Potential Impurities
To effectively troubleshoot purification, it is crucial to understand the potential impurities that may arise during synthesis. While various synthetic routes exist for substituted aminotetrahydropyrans, a common strategy involves the stereoselective functionalization of a tetrahydropyran precursor.[1]
A plausible, though generalized, synthetic approach could involve the multi-step conversion of a protected tetrahydropyranone. This process might include stereoselective reduction, activation of a hydroxyl group, nucleophilic substitution with an azide or a protected amine, and subsequent deprotection and salt formation.
Based on such a synthetic scheme, potential impurities could include:
-
Diastereomers: The incorrect stereoisomer, primarily (3S,4R), (3R,4R), and (3S,4S)-3-methyloxan-4-amine hydrochloride, arising from incomplete stereocontrol in key reaction steps.
-
Precursors: Unreacted starting materials or intermediates, such as the corresponding alcohol or azide.
-
Byproducts of Elimination: Dehydration of the alcohol intermediate could lead to unsaturated tetrahydropyran derivatives.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents or their byproducts.[2]
-
Over-alkylation or Side-reaction Products: Depending on the specific reagents used, unintended side reactions may occur.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Recrystallization Issues
Recrystallization is a powerful technique for purifying crystalline solids like amine hydrochlorides.[4] However, achieving efficient purification with good recovery can be challenging.
Q1: My (3R,4S)-3-Methyloxan-4-amine hydrochloride oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent or the presence of impurities that depress the melting point.
Causality & Solution:
-
High Impurity Load: A significant amount of impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as a simple filtration through a plug of silica gel with an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine for the free base) to remove gross impurities before recrystallization.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or the cooling rate may be too rapid.[5]
-
Solvent Selection: Experiment with different solvent systems. For amine hydrochlorides, polar protic solvents or mixtures are often effective.[6] A good starting point is a binary solvent system, such as isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane. The ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Avoid rapid cooling in an ice bath, as this promotes precipitation over crystallization.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Q2: The purity of my material does not improve significantly after recrystallization. What are the likely causes and solutions?
A2: This indicates that the impurities have similar solubility properties to your desired product in the chosen solvent system or that they are co-crystallizing.
Causality & Solution:
-
Co-crystallization of Diastereomers: Diastereomers can sometimes co-crystallize, making separation by simple recrystallization difficult.
-
Alternative Purification: In this case, diastereomeric salt resolution or chiral chromatography may be necessary.
-
-
Suboptimal Solvent Choice: The solvent may not be effectively discriminating between your product and the impurities.
-
Solvent Screening: Perform a systematic solvent screen to identify a solvent or solvent system that maximizes the solubility difference between the desired compound and the key impurities.
-
Diastereomeric Purity Issues
Achieving high diastereomeric excess (d.e.) is often the primary goal in the purification of chiral compounds.
Q3: My final product has a low diastereomeric excess. How can I improve this?
A3: A low d.e. indicates the presence of one or more unwanted diastereomers. Purification strategies must be employed that can differentiate between these stereoisomers.
Causality & Solution:
-
Ineffective Purification Method: The current purification method is not capable of separating the diastereomers.
-
Diastereomeric Salt Resolution: This is a classical and effective method for separating enantiomers of amines.[7] It involves reacting the racemic or diastereomerically impure amine with a chiral acid (the resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.[8]
-
Select a Chiral Acid: Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
-
Solvent Screening: The choice of solvent is critical for achieving good separation of the diastereomeric salts. A range of solvents should be screened.
-
Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution first. This can be isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the free amine, which can then be converted back to the hydrochloride salt.
-
-
Chiral Chromatography (HPLC or SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating stereoisomers.[9] Polysaccharide-based CSPs are often effective for the separation of chiral amines.[10]
-
Column and Mobile Phase Screening: A screening of different chiral columns and mobile phases is necessary to find the optimal conditions for separation.[11] For amine compounds, the addition of a basic modifier (e.g., diethylamine) to the mobile phase is often required to achieve good peak shape and resolution.
-
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a recrystallization solvent for (3R,4S)-3-Methyloxan-4-amine hydrochloride?
A4: For amine hydrochlorides, a good starting point is often a lower alcohol like ethanol or isopropanol, or a mixture of an alcohol with a less polar solvent like ethyl acetate or diethyl ether.[4] For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding ethyl acetate until the solution becomes turbid, followed by slow cooling, can be an effective strategy.
Q5: How can I monitor the progress of my purification and assess the diastereomeric purity?
A5:
-
Thin Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the purification process to track the removal of non-isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and may allow for the quantification of diastereomeric purity if there are well-resolved signals for each diastereomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most accurate and reliable method for determining diastereomeric and enantiomeric purity.[9] A validated chiral HPLC method is essential for quality control.
Q6: I am having trouble with peak tailing and poor resolution when analyzing my compound by chiral HPLC. What can I do?
A6: Peak tailing with amines on silica-based chiral stationary phases is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%), into your mobile phase. This will compete with your analyte for the active sites on the stationary phase, leading to improved peak shape.[11]
-
Optimize the Mobile Phase: Vary the ratio of your mobile phase components (e.g., hexane/isopropanol). Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can significantly impact the separation.
-
Select a Different Chiral Stationary Phase: If optimization of the mobile phase is unsuccessful, screening other types of chiral columns (e.g., different polysaccharide derivatives) is recommended as the chiral recognition mechanisms can vary significantly between different CSPs.[9]
Q7: Can I purify the free base of (3R,4S)-3-Methyloxan-4-amine and then convert it to the hydrochloride salt?
A7: Yes, this is a common and often advantageous strategy. Purifying the free amine can sometimes be easier, especially using column chromatography on silica gel (often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking). After purification, the free amine can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.[4] This method can also serve as a final purification step.
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Purification Methods
| Purification Method | Key Parameters | Recommended Starting Conditions |
| Recrystallization | Solvent System | Isopropanol/Diethyl Ether; Ethanol/Ethyl Acetate |
| Cooling Protocol | Slow cooling to room temperature, followed by refrigeration. | |
| Diastereomeric Salt Resolution | Chiral Acid | (R)-(-)-Mandelic Acid or di-p-toluoyl-L-tartaric acid |
| Solvent | Ethanol, Methanol, or Acetonitrile | |
| Chiral HPLC | Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |
Protocol 1: General Procedure for Recrystallization
-
Place the crude (3R,4S)-3-Methyloxan-4-amine hydrochloride in a clean Erlenmeyer flask.
-
Add a minimal amount of the primary recrystallization solvent (e.g., isopropanol) and heat the mixture with stirring until the solid dissolves completely.
-
If a co-solvent is used (e.g., diethyl ether), add it dropwise to the hot solution until a slight turbidity persists. Reheat to obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can further cool the flask in a refrigerator (2-8 °C) for several hours to maximize crystal growth.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification and analysis of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Diagram 2: Troubleshooting Recrystallization Issues
Caption: A decision tree for troubleshooting common issues in the recrystallization of the target compound.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
Investigation of Impurities in Peptide Pools. (2024). MDPI. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. [Link]
- Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same. (2008).
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2009). ResearchGate. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. [Link]
-
Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). ACS Publications. [Link]
-
Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. (1995). PubMed. [Link]
-
Typical examples of impurities observed in synthesized peptides. (2012). ResearchGate. [Link]
-
Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. (2014). Royal Society of Chemistry. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
Cyclic ether synthesis. Organic Chemistry Portal. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
-
223 questions with answers in RECRYSTALLISATION. ResearchGate. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2011). ResearchGate. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers. [Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]
-
Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. (2017). ResearchGate. [Link]
-
05.04 Syntheses of Amines: Substitution Reactions. (2019). YouTube. [Link]
- Recrystallization purification method of enamine salt. (2022).
Sources
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
Removal of diastereomeric impurities in 3-Methyloxan-4-amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Diastereomeric Impurities
The synthesis of 3-Methyloxan-4-amine, a substituted tetrahydropyran, is a critical process in the development of various pharmaceutical agents. A significant challenge in this synthesis is the control and removal of diastereomeric impurities. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomeric impurities formed during the synthesis of 3-Methyloxan-4-amine?
The synthesis of 3-Methyloxan-4-amine typically involves the formation of a tetrahydropyran ring, which can result in multiple stereocenters. The primary diastereomeric impurities arise from the relative stereochemistry of the methyl group at the 3-position and the amine group at the 4-position. Depending on the synthetic route, both cis and trans isomers can be formed. The thermodynamic and kinetic control of the reaction conditions will significantly influence the ratio of these diastereomers. For instance, reactions proceeding through a chair-like transition state may favor the formation of the equatorial substituted product, which is often the thermodynamically more stable isomer.[1]
Q2: How can I monitor the formation of these diastereomers in my reaction mixture?
Effective monitoring of diastereomer formation is crucial for optimizing reaction conditions and developing a purification strategy. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying diastereomers. The different spatial arrangements of the methyl and amine groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the protons on the oxane ring.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers.[2][3] Even without a chiral stationary phase, diastereomers can often be separated on a standard silica or C18 column due to their different physical properties.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, often providing faster and more efficient separations than HPLC.[6][7][8][9][10] It is particularly well-suited for the separation of polar compounds like amines.[7]
Q3: What are the most effective methods for separating the desired diastereomer of 3-Methyloxan-4-amine?
The choice of separation method depends on the scale of the synthesis, the required purity, and the physical properties of the diastereomers. The most common and effective methods include:
-
Fractional Crystallization of Diastereomeric Salts: This is a classical and often scalable method for resolving amines.[11] It involves reacting the diastereomeric mixture of the amine with a single enantiomer of a chiral acid to form diastereomeric salts.[12] These salts have different solubilities, allowing for their separation by fractional crystallization.[12]
-
Preparative Chiral HPLC: For smaller scale purifications or when high purity is essential, preparative chiral HPLC is a very effective technique.[2] A variety of chiral stationary phases (CSPs) are commercially available that can separate a wide range of chiral compounds, including amines.
-
Preparative Supercritical Fluid Chromatography (SFC): As with analytical SFC, preparative SFC offers a "greener" and often faster alternative to preparative HPLC for chiral separations.[8][10]
-
Column Chromatography: While less effective for separating compounds with very similar polarities, careful optimization of the stationary phase, eluent system, and loading can sometimes achieve baseline separation of diastereomers, especially if their polarity difference is significant.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers Using Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Low resolution between the diastereomer peaks.
-
Co-elution of the desired product with impurities.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inappropriate Stationary Phase | Screen different stationary phases (e.g., silica gel, alumina, or functionalized silica). | Diastereomers have different three-dimensional structures which can lead to differential interactions with the surface of the stationary phase. Altering the stationary phase can exploit these differences for better separation. |
| Suboptimal Eluent System | Perform a systematic solvent screen. Vary the polarity of the mobile phase by adjusting the ratio of polar and non-polar solvents. Consider using additives like triethylamine for basic compounds to improve peak shape. | The eluent strength directly impacts the retention of the compounds on the column. Fine-tuning the mobile phase composition can significantly improve the resolution between diastereomers. Additives can suppress unwanted interactions with the stationary phase. |
| Column Overloading | Reduce the amount of sample loaded onto the column. | Overloading the column leads to band broadening and a loss of resolution. Maintaining a sample load that is appropriate for the column dimensions is critical for achieving good separation. |
| Flow Rate is Too High | Optimize the flow rate. A lower flow rate generally allows for better equilibration and improved resolution, though it will increase the run time. | The van Deemter equation describes the relationship between linear velocity (flow rate) and plate height (column efficiency). There is an optimal flow rate that minimizes band broadening and maximizes resolution. |
Issue 2: Difficulty in Forming Crystalline Diastereomeric Salts
Symptoms:
-
Formation of an oil or amorphous solid instead of crystals.
-
Low yield of the crystalline salt.
-
Poor diastereomeric enrichment after crystallization.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Poor Choice of Chiral Resolving Agent | Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[12] | The ability to form a well-defined crystal lattice is highly dependent on the specific interactions between the chiral amine and the chiral acid. A successful resolution requires a significant difference in the lattice energies of the two diastereomeric salts.[13] |
| Inappropriate Solvent System | Screen a range of solvents with varying polarities and proticities. Consider using solvent mixtures. | The solubility of the diastereomeric salts is a critical factor.[12] The ideal solvent will have a large difference in solubility for the two diastereomers at a given temperature, allowing for the selective crystallization of one. |
| Supersaturation and Nucleation Issues | Control the rate of cooling. Introduce seed crystals of the desired diastereomeric salt. | Slow cooling promotes the growth of larger, more ordered crystals. Seeding provides a template for crystallization to begin, which can be crucial if spontaneous nucleation is slow or difficult. |
| Presence of Impurities | Ensure the starting diastereomeric mixture is free from other impurities that could inhibit crystallization. | Impurities can disrupt the crystal lattice formation, leading to the formation of oils or poorly formed crystals. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
-
Salt Formation:
-
Dissolve the diastereomeric mixture of 3-Methyloxan-4-amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of the chosen chiral resolving agent (0.5 to 1.0 equivalent of a single enantiomer, e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Slowly cool the solution to induce crystallization. If no crystals form, try adding a co-solvent to decrease the solubility of the salt, or gently scratch the inside of the flask with a glass rod.
-
Allow the crystals to form over several hours or overnight.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the diastereomeric purity of the crystalline salt and the mother liquor using an appropriate analytical technique (e.g., chiral HPLC or NMR).
-
If necessary, recrystallize the salt to improve the diastereomeric excess.
-
-
Liberation of the Free Amine:
-
Dissolve the diastereomerically enriched salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified diastereomer of 3-Methyloxan-4-amine.
-
Protocol 2: Method Development for Chiral HPLC Separation
-
Column Selection:
-
Choose a selection of chiral stationary phases (CSPs) based on the structure of 3-Methyloxan-4-amine. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of compounds.
-
-
Mobile Phase Screening:
-
Begin with a standard mobile phase for the chosen column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Screen different modifiers and vary their percentage in the mobile phase to optimize the separation.
-
For basic analytes like amines, it may be necessary to add a small amount of an amine additive (e.g., diethylamine or triethylamine) to the mobile phase to improve peak shape and resolution.
-
-
Optimization of Chromatographic Parameters:
-
Vary the flow rate to find the optimal balance between resolution and analysis time.
-
Adjust the column temperature. Lower temperatures often lead to better resolution but can increase backpressure.[9]
-
Once a promising separation is achieved, fine-tune the mobile phase composition to maximize the resolution (Rs) value.
-
Visualizations
Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting a purification strategy.
Principle of Diastereomeric Salt Formation
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. afmps.be [afmps.be]
- 10. selvita.com [selvita.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Scale-up Synthesis of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amine. We will explore a plausible synthetic route and address common challenges encountered during scale-up, providing practical troubleshooting advice and in-depth explanations to ensure the integrity of your synthesis.
Proposed Synthetic Pathway
The synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride is a multi-step process requiring precise control over stereochemistry. Below is a plausible and commonly employed synthetic strategy, which will serve as the framework for our troubleshooting guide.
Caption: Proposed synthetic workflow for (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride?
The main challenges lie in controlling the diastereoselectivity during the introduction of the amine group at the C4 position and the subsequent separation of the desired (3R,4S) diastereomer from other potential stereoisomers. On a larger scale, ensuring consistent diastereomeric ratios, efficient purification, and controlled crystallization of the final hydrochloride salt are critical hurdles.
Q2: How can I control the diastereoselectivity of the amination step?
Diastereoselectivity is typically influenced by the choice of reducing agent and reaction conditions. For reductive amination, bulky reducing agents can favor the formation of one diastereomer over another due to steric hindrance. The conformation of the intermediate imine or oxime also plays a crucial role. Screening different reducing agents (e.g., sodium triacetoxyborohydride vs. sodium cyanoborohydride) and solvents is often necessary to optimize the diastereomeric excess (d.e.).[1]
Q3: What are the critical parameters for the crystallization of the final hydrochloride salt?
The key parameters for successful crystallization are solvent selection, temperature, cooling rate, and agitation. A solvent system where the desired salt has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal. Anti-solvent addition can also be employed to induce crystallization. Seeding with a small amount of the pure product can be crucial for controlling polymorphism and achieving a consistent crystal form.[2]
Q4: Are there any significant safety concerns with the proposed reagents at scale?
Yes, several reagents in this proposed synthesis require careful handling at scale. For instance, if a Mitsunobu reaction were considered for amine introduction, azodicarboxylates like DEAD and DIAD have thermal safety issues that can preclude their use in large-scale processes.[3] Reductive amination with sodium cyanoborohydride involves a toxic reagent.[1] Proper risk assessment and engineering controls are essential for a safe scale-up.
Troubleshooting Guide by Synthetic Step
Step 2: Diastereoselective Reductive Amination
This step is critical for establishing the desired stereochemistry. Common issues include incomplete conversion, low diastereoselectivity, and side product formation.
Q: My reductive amination of 3-methyloxan-4-one is incomplete, with significant starting material remaining. What should I do?
A: Incomplete conversion is a common issue on scale-up. Several factors could be at play:
-
Reagent Stoichiometry and Activity: On a larger scale, ensure the reducing agent is added in sufficient excess and that its activity has not diminished. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity but may require longer reaction times or slightly elevated temperatures.[1]
-
Imine Formation Equilibrium: The initial formation of the imine from the ketone and amine source (e.g., ammonia or an ammonia equivalent) is an equilibrium process. On scale, removal of the water byproduct can drive the equilibrium towards the imine, thereby improving the overall conversion. However, this is often not practical in a one-pot reductive amination. An alternative is to use a catalyst, such as a mild acid (e.g., acetic acid), to accelerate imine formation.[1]
-
pH Control: The pH of the reaction mixture is crucial. The reaction is typically most effective under mildly acidic conditions which favor imine formation without deactivating the amine nucleophile.
-
Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients, affecting reaction rates. Ensure adequate agitation throughout the reaction.
Troubleshooting Workflow: Incomplete Reductive Amination
Caption: Decision-making process for troubleshooting incomplete reductive amination.
Q: The diastereomeric ratio of my product is low and inconsistent between batches. How can I improve this?
A: Achieving a consistent and high diastereomeric ratio is paramount. Consider the following:
-
Choice of Reducing Agent: The steric bulk of the reducing agent can significantly influence the direction of hydride attack on the imine. A comparison of different borohydride reagents is often warranted.
| Reducing Agent | Typical Characteristics | Scale-up Considerations |
| NaBH(OAc)₃ | Mild and selective, often gives good diastereoselectivity.[1] | Generally safe and easy to handle. |
| NaBH₃CN | Effective, but toxic due to the potential release of HCN.[1] | Requires strict safety protocols. |
| NaBH₄ | Stronger, may reduce the starting ketone if not controlled. | Often requires a two-step process (imine formation first). |
-
Temperature Control: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. A careful balance must be found.
-
Solvent Effects: The solvent can influence the conformation of the imine intermediate and the solubility of reaction components, thereby affecting the stereochemical outcome. Screen a range of solvents (e.g., THF, DCM, 1,2-dichloroethane).
Step 4: Purification and Isolation of the Desired Diastereomer
Separating diastereomers on a large scale can be challenging. While chromatography is useful in the lab, it is often not economically viable for large quantities.
Q: I'm struggling to separate the (3R,4S) diastereomer from the other stereoisomers. What are my options for large-scale purification?
A: For large-scale separation of diastereomers, diastereomeric salt resolution is a preferred method.[2]
-
Diastereomeric Salt Formation: This involves reacting the mixture of amine diastereomers with a chiral acid to form diastereomeric salts. These salts will have different physical properties, most importantly, different solubilities in a given solvent system.[4]
-
Screening for a Resolving Agent and Solvent: The success of this method depends on finding the right combination of a chiral resolving agent and a solvent system that allows for the selective crystallization of one of the diastereomeric salts.
Commonly Used Chiral Resolving Agents for Amines:
-
Tartaric acid and its derivatives
-
Mandelic acid
-
Camphorsulfonic acid
A systematic screening of these agents in various solvents is crucial.[5]
Protocol: Diastereomeric Salt Resolution Screening
-
Small-Scale Screening: In parallel vials, dissolve small, equal amounts of the diastereomeric amine mixture in a range of solvents.
-
Addition of Resolving Agent: To each vial, add a stoichiometric amount of a different chiral resolving agent.
-
Observation: Observe the vials for the formation of a precipitate at room temperature and after cooling.
-
Analysis: Isolate any crystalline material and analyze its diastereomeric purity by HPLC or NMR. The free amine can be recovered by treatment with a base.
Step 5: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve removing the N-Boc protecting group and forming the desired hydrochloride salt.
Q: During the Boc deprotection with HCl, I am observing side product formation. What could be the cause?
A: While Boc deprotection with strong acid is generally robust, side reactions can occur, especially at elevated temperatures.
-
Ether Cleavage: The oxane ring is an ether, which can be susceptible to cleavage under harsh acidic conditions, although this is less likely with HCl compared to HBr or HI.
-
Alkylation: The tert-butyl cation generated during deprotection can potentially alkylate other nucleophilic sites in the molecule or solvent. The use of a scavenger, such as anisole or thiophenol, can mitigate this.[6]
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection. Monitor the reaction by TLC or HPLC to ensure full conversion.
Recommended Conditions for Clean Boc Deprotection:
-
Use a solution of HCl in a non-nucleophilic solvent like dioxane, diethyl ether, or isopropanol.
-
Conduct the reaction at room temperature or 0 °C to minimize side reactions.
-
Use a slight excess of HCl to ensure complete reaction and precipitation of the hydrochloride salt.
Q: The isolated hydrochloride salt has poor physical properties (e.g., it is hygroscopic or an oil). How can I obtain a stable, crystalline solid?
A: The physical form of the final salt is critical for formulation.
-
Solvent Selection for Crystallization: The choice of solvent is paramount. Alcohols like isopropanol or ethanol, or mixtures with less polar solvents like ethyl acetate or MTBE, are commonly used for crystallizing amine hydrochlorides.
-
Water Content: The presence of water can significantly impact the crystallization process and the nature of the final solid. Ensure anhydrous conditions if a non-hydrated form is desired.
-
Polymorphism: The same compound can exist in different crystalline forms (polymorphs) with different physical properties. A polymorph screen, involving crystallization from various solvents under different conditions, may be necessary to identify the most stable and suitable crystalline form.
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Reductive Amination
-
To a suitable reactor, charge the 3-methyloxan-4-one and the chosen solvent (e.g., THF or DCM).
-
Add the amine source (e.g., ammonium acetate) and any acid catalyst (e.g., glacial acetic acid). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) in portions, maintaining the internal temperature.
-
Allow the reaction to stir until completion, as monitored by HPLC or TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
Protocol 2: General Procedure for Boc Deprotection and HCl Salt Formation
-
Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until the pH is acidic and precipitation is complete.
-
Stir the resulting slurry at low temperature for a specified time to ensure complete crystallization.
-
Isolate the solid by filtration, washing with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Dry the solid under vacuum at a controlled temperature to obtain the final (3R,4S)-3-Methyloxan-4-amine hydrochloride.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Byproduct Analysis in the Synthesis of Substituted Oxanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted oxanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with byproduct formation during their synthetic endeavors. Oxanes (including oxetanes and tetrahydropyrans) are privileged heterocyclic motifs in modern drug discovery, but their synthesis is often accompanied by the formation of undesired side products that can complicate purification and reduce yields.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the mechanistic origins of byproducts, and implement effective strategies for their mitigation and analysis.
Section 1: General Troubleshooting and Analytical Workflow
Before delving into reaction-specific issues, it's crucial to establish a systematic approach to byproduct identification. A messy reaction outcome can be daunting, but a logical workflow can quickly bring clarity.
FAQ 1: My reaction appears complete by TLC, but the crude ¹H NMR is complex and shows unexpected peaks. What is my first step?
Answer: Your first step is to systematically categorize the signals in your crude NMR spectrum and correlate them with a fresh analysis of the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: A complex NMR spectrum indicates the presence of multiple distinct chemical entities. The challenge is to differentiate between unreacted starting materials, the desired product, and various byproducts. Relying on NMR alone can be misleading without mass data. LC-MS is the ideal initial tool because it provides two critical pieces of information simultaneously: the retention time (related to polarity) and the mass-to-charge ratio (m/z) of each component. This allows you to quickly determine the molecular weights of the impurities, offering immediate clues to their potential structures (e.g., elimination byproduct = mass of starting material - H₂O; solvent adduct = mass of product + solvent).
Experimental Protocol 1: Systematic Byproduct Identification Workflow
-
Initial Analysis:
-
Dissolve a small, representative sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).
-
Inject the sample onto an LC-MS system using a general-purpose gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Analyze the resulting total ion chromatogram (TIC) and extracted ion chromatograms (EICs) to identify the m/z values for all major and minor components.
-
-
Hypothesis Generation:
-
Compare the observed masses to the expected masses of your starting material(s), product, and plausible byproducts based on the reaction mechanism. Consider possibilities like dehydration, rearrangement, dimerization, or reaction with solvent or reagents.
-
-
Targeted Purification:
-
Based on the LC-MS analysis, develop a purification strategy. Flash column chromatography is the most common method.[3] Use the TLC and LC-MS data to select an appropriate solvent system that maximizes the separation between your target compound and the major byproducts.
-
Collect fractions and analyze each by TLC or a rapid LC-MS method to identify those containing the purified byproducts.
-
-
Structural Elucidation:
-
Once an impurity is isolated (>90% purity), acquire a full suite of spectroscopic data:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
¹H and ¹³C NMR: To map the carbon-hydrogen framework.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign the structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=C from elimination, -OH from hydrolysis).
-
-
This systematic process transforms an unknown mixture into a set of characterized compounds, providing the necessary information to optimize the reaction and prevent future byproduct formation.
Caption: Competing pathways in the Prins cyclization.
Troubleshooting the Prins Cyclization
| Symptom | Possible Cause | Recommended Action |
| Low Yield, Multiple Spots on TLC | Reaction conditions too harsh, promoting side reactions. | Lower the reaction temperature. Use a milder Lewis acid (e.g., FeCl₃, Bi(OTf)₃) instead of a strong Brønsted acid. [4][5] |
| Major byproduct is a diene | E1 elimination is dominant. | Use a nucleophilic quenching agent (e.g., H₂O, halide source) to trap the carbocation intermediate before it can eliminate. [4] |
| Product has low diastereoselectivity | The transition state is not well-controlled. | The choice of Lewis acid and solvent can influence the chair-like transition state. Screen different acids and non-coordinating solvents. |
| Loss of enantiomeric excess (ee) | Reversible 2-oxonia-Cope rearrangement is occurring. | This is mechanistically inherent and difficult to completely suppress. [6][7]Minimize reaction time and temperature. Sometimes, using a different substrate with substituents that disfavor the rearrangement can help. |
2.2 The Paternò–Büchi Reaction (for Oxetanes)
This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a primary method for synthesizing the strained oxetane ring. [8][9]Byproduct formation often relates to the stepwise, diradical mechanism and regioselectivity issues.
Answer: The formation of regioisomers and polymer byproducts stems from the stability of the intermediate 1,4-diradical and potential side reactions of the excited-state carbonyl.
-
Causality (Regioisomers): The Paternò-Büchi reaction is generally not concerted. The excited carbonyl adds to the alkene to form a 1,4-diradical intermediate. Ring closure can occur in two ways, but the reaction typically favors the formation of the more stable diradical intermediate. [10]For example, when reacting with an electron-rich alkene, the more stable diradical is the one with the radical on the carbon bearing the electron-donating group. You must analyze the electronics of your specific substrates to predict the major regioisomer.
-
Causality (Polymerization): The excited carbonyl or the diradical intermediate can initiate radical polymerization of the alkene starting material, especially if the alkene is prone to polymerization and used in high concentration. Furthermore, unwanted side reactions like hydrogen abstraction by the excited carbonyl can create radicals that lead to complex byproduct mixtures. [10]
Troubleshooting the Paternò-Büchi Reaction
| Symptom | Possible Cause | Recommended Action |
| Mixture of Regioisomers | Poor regiochemical control in the diradical intermediate. | Modify the electronic properties of the alkene or carbonyl to further stabilize one diradical intermediate over the other. Sometimes changing the solvent can influence the outcome. |
| Low Yield, Polymer Formation | Radical polymerization of the alkene. | Reduce the concentration of the alkene. Ensure all reagents and solvents are pure and free of radical initiators/inhibitors. Lower the reaction temperature if possible. |
| Photodegradation of Product | The oxetane product is not stable to the irradiation conditions. | Use a filter to cut off lower wavelengths of light. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-irradiation. |
| No Reaction | Inefficient energy transfer or intersystem crossing. | If using a triplet-sensitized reaction, ensure the sensitizer's triplet energy is higher than that of the carbonyl compound. |
2.3 Intramolecular Williamson Etherification
This classic SN2 reaction is a reliable way to form oxanes from a halo-alcohol or a diol that has been selectively activated (e.g., as a monotosylate). The primary competing reaction is E2 elimination. [1][8]
Answer: You are observing the classic competition between an intramolecular SN2 reaction (to give the oxetane) and an E2 elimination reaction (to give the allyl alcohol). The outcome is highly dependent on the base and reaction conditions.
-
Causality: For the ring to close (SN2), the alkoxide must attack the carbon bearing the leaving group (e.g., tosylate). For elimination (E2) to occur, the base must abstract a proton from the carbon adjacent to the one with the leaving group. When using a strong, sterically hindered base like potassium tert-butoxide (KOtBu), the E2 pathway can become competitive or even dominant. [8]The use of a less-hindered, strong base like sodium hydride (NaH) often favors the desired SN2 cyclization for oxetane formation. [1]
Troubleshooting Intramolecular Cyclizations
| Symptom | Possible Cause | Recommended Action |
| Allylic/Vinylic Byproduct Formation | E2 elimination is competing with SN2 cyclization. [8] | Switch to a less sterically hindered base (e.g., NaH, KH). [1]Use a polar aprotic solvent like THF or DMF to favor the SN2 pathway. Run the reaction at a lower temperature. |
| Low Conversion | Base is not strong enough to fully deprotonate the alcohol. | Ensure anhydrous conditions. Use a stronger base if necessary, but be mindful of promoting elimination. |
| Intermolecular Products (Dimers) | Reaction concentration is too high. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway over the intermolecular one. This can be achieved by slowly adding the substrate to a solution of the base. |
Section 3: Advanced Purification Strategies
Answer: When compounds are difficult to separate by normal-phase chromatography, you should explore alternative chromatographic techniques or chemical derivatization.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on polarity in a different way than silica gel. It is particularly effective for separating compounds that differ slightly in their hydrophobic/hydrophilic character. A C18 flash column or preparative HPLC can often resolve isomers that co-elute on silica.
-
Ion Exchange Chromatography (IEX): If your target compound or the byproduct has a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, IEX can provide excellent separation. [11]This is a highly selective technique based on charge.
-
Chemical Derivatization: If the byproduct has a reactive functional group that the desired product lacks (or vice versa), you can selectively react it to dramatically change its polarity. For example, if the byproduct is an alcohol and your product is not, you can react the mixture with an isocyanate resin to selectively sequester the alcohol, making purification of your target compound trivial.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11513. [Link]
-
Le-Ménez, P., Blanco-Ania, D., & Charbonnier, J. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16569–16575. [Link]
-
Khan Academy. (n.d.). Synthesis using alkynes. Khan Academy. [Link]
-
MDPI. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. [Link]
-
Greco, S. J., Fiorot, R. G., Lacerda, V., & dos Santos, R. B. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(35), 31621–31627. [Link]
-
Sánchez-Trasviña, C., Flores-Gatica, M. A., Enriquez-Ochoa, D., Rito-Palomares, M., & Mayolo-Deloisa, K. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 709292. [Link]
-
Poulin, M. B., & Sarpong, R. (2013). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 53(6-7), 446–457. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
León, I., Toste, F. D., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Singh, C., et al. (2024). Diversified Synthesis of N-Benzoyl Piperidine Tetraoxane Analogues Using Molybdenum Trioxide as a Newer Catalyst and Its Antiplasmodial Activity. ACS Omega. [Link]
-
McMurry, J. (n.d.). Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. [Link]
-
Kumar, V., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Kawakami, Y., et al. (2013). Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups. Molecules, 18(12), 14691-14702. [Link]
-
PubMed. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. PubMed. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]
-
ResearchGate. (2025). Synthesis and characterization of waterborne polyurethanes with alkoxy silane groups in the side chains for potential application in waterborne ink. [Link]
-
Leah4sci. (2025). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]
-
Wylde, J., et al. (2020). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Energy & Fuels, 34(5), 5995-6003. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Semantic Scholar. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
ResearchGate. (2022). Recent Advances in the Prins Reaction. [Link]
-
YouTube. (2018). Approach to Multistep Synthesis Problems. [Link]
-
MDPI. (2022). Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (3R,4S)-3-Methyloxan-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of chiral purity is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth, objective comparison of analytical methodologies for determining the chiral purity of (3R,4S)-3-Methyloxan-4-amine hydrochloride, a key chiral building block.
This document moves beyond a simple listing of protocols. As Senior Application Scientists, we delve into the causality behind experimental choices, offering insights honed from extensive experience in chiral separations. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) as primary analytical tools, presenting supporting data and detailed, self-validating experimental protocols.
The Central Challenge: Resolving Enantiomers of a Cyclic Amine
(3R,4S)-3-Methyloxan-4-amine hydrochloride presents a typical challenge for chiral analysis. The primary amine functional group can interact strongly with the stationary phase, potentially leading to poor peak shape and resolution. The cyclic structure adds rigidity, which can be advantageous for chiral recognition. The hydrochloride salt form necessitates consideration of sample preparation to ensure compatibility with the chosen analytical method.
Comparative Overview of Analytical Techniques
The choice of analytical technique for chiral purity analysis is a balance of performance, speed, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations.[1][2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, often providing faster analysis times.[3][4][5] Gas Chromatography (GC) is another valuable tool, particularly for volatile compounds or after derivatization.[6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phases | Polysaccharide-based (amylose, cellulose), Pirkle-type, cyclodextrin-based.[8][9] | Polysaccharide-based, cyclofructan-based.[3][10] | Cyclodextrin derivatives, amino acid derivatives.[6][11] |
| Mobile Phase | Normal phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water). Basic additives are often required for amines.[1][12] | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol). Additives are also common.[3][4] | Inert gas (e.g., helium, hydrogen, nitrogen).[13] |
| Advantages | Widely applicable, vast library of chiral stationary phases (CSPs), robust and reliable.[2] | Fast analysis times, reduced organic solvent consumption, often better peak shapes for basic compounds.[4][5][14] | High resolution, suitable for volatile compounds, sensitive detectors available. |
| Limitations | Can be time-consuming, uses significant volumes of organic solvents. | Requires specialized instrumentation, method development can be complex. | Limited to thermally stable and volatile compounds; derivatization often necessary for amines.[7][11] |
| Detection | UV, Mass Spectrometry (MS), Circular Dichroism (CD). | UV, MS, CD. | Flame Ionization Detector (FID), MS.[13] |
Experimental Protocols and Methodologies
The following protocols are designed to be robust and self-validating. They represent starting points for method development and should be optimized for the specific instrumentation and sample matrix.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantiomeric purity analysis.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of chiral compounds, including amines.[8][15] The choice of mobile phase, particularly the use of additives, is critical for achieving good peak shape and resolution for basic analytes.[1][12]
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Detailed HPLC Protocol:
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: A typical starting condition would be a mixture of n-Hexane and a polar alcohol like ethanol or isopropanol (e.g., 90:10 v/v).[8]
-
Additive: To improve peak shape and reduce tailing of the amine, a small amount of a basic additive like diethylamine (DEA) is crucial. A concentration of 0.1% (v/v) is a good starting point.[1]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
Sample Preparation: Dissolve the (3R,4S)-3-Methyloxan-4-amine hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL. The hydrochloride salt should be soluble in the alcoholic component of the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Rationale for Experimental Choices:
-
Polysaccharide-based CSPs: These phases offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[8]
-
Normal Phase Mode: This is often preferred for amines as it can provide better selectivity.
-
Basic Additive: The amine functional group can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing. A basic additive like DEA competes for these active sites, resulting in improved peak symmetry.[1]
Method 2: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical CO₂ as the main mobile phase component.[3][4][14] It is particularly well-suited for the analysis of basic compounds like amines.[5]
Caption: Supercritical Fluid Chromatography (SFC) Workflow.
Detailed SFC Protocol:
-
Column: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) or a cyclofructan-based CSP. Cyclofructan phases have shown high success rates for separating primary amines.[10]
-
Mobile Phase: Supercritical CO₂ and a polar organic co-solvent, such as methanol or ethanol. A typical starting gradient might be 5% to 40% co-solvent over 5-10 minutes.
-
Additive: A basic additive is generally required. 0.1% DEA in the co-solvent is a common starting point.
-
Flow Rate: 3 mL/min. SFC allows for higher flow rates than HPLC due to the lower viscosity of the mobile phase.[14]
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: As with HPLC, calculate the enantiomeric excess from the peak areas.
Rationale for Experimental Choices:
-
Supercritical CO₂: This primary mobile phase is non-toxic, non-flammable, and readily available. Its low viscosity and high diffusivity lead to faster and more efficient separations.[3][4]
-
Polar Co-solvent: This is necessary to increase the mobile phase polarity and elute the analyte from the column.
-
Cyclofructan CSPs: These have demonstrated excellent performance for the separation of primary amines in SFC.[10]
Method 3: Gas Chromatography (GC)
For GC analysis of amines, derivatization is often necessary to improve volatility and chromatographic performance.[11] Trifluoroacetic anhydride is a common derivatizing agent for amines.[11]
Caption: Gas Chromatography (GC) Workflow with Derivatization.
Detailed GC Protocol:
-
Derivatization:
-
Dissolve approximately 1 mg of (3R,4S)-3-Methyloxan-4-amine hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a small excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature for 30 minutes.[11]
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.[6]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate or linear velocity.[13]
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 250 °C.
-
Injection Mode: Split injection.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas.
Rationale for Experimental Choices:
-
Derivatization: The trifluoroacetyl derivative is more volatile and less polar than the free amine, making it more amenable to GC analysis.[11]
-
Cyclodextrin-based CSPs: These are widely used in chiral GC and provide good enantioselectivity for a variety of compounds.[6]
-
Temperature Programming: This is used to ensure that the derivatized enantiomers are eluted with good peak shape in a reasonable time.
Method Validation and Trustworthiness
For use in a regulated environment, any chosen method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer should also be established.[16]
Conclusion: Selecting the Optimal Method
The choice between HPLC, SFC, and GC for the chiral purity analysis of (3R,4S)-3-Methyloxan-4-amine hydrochloride will depend on several factors:
-
For routine quality control with high throughput , SFC is an excellent choice due to its speed and reduced solvent consumption.[5]
-
For laboratories with existing HPLC instrumentation and expertise , developing a robust HPLC method is a reliable and well-understood approach.
-
If the analyte is sufficiently volatile or can be easily derivatized , GC can provide very high-resolution separations.
Ultimately, the most suitable method is one that is validated to be fit for its intended purpose, providing accurate and precise results for the chiral purity of (3R,4S)-3-Methyloxan-4-amine hydrochloride.
References
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed. Available at: [Link]
-
New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
-
Journal of Chromatography A. AFMPS. Available at: [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]
-
Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. PubMed. Available at: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. afmps.be [afmps.be]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating Chiral Amines in Asymmetric Synthesis: A Comparative Framework for (3R,4S)-3-Methyloxan-4-amine hydrochloride
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate chiral amine is a critical decision that can profoundly impact the efficiency, yield, and stereoselectivity of a synthetic route.[1][2] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of a novel chiral amine, using (3R,4S)-3-Methyloxan-4-amine hydrochloride as a focal point for comparison against established industry standards.
While (3R,4S)-3-Methyloxan-4-amine hydrochloride is a structurally distinct chiral amine, its novelty means that extensive comparative data is not yet widely published. Therefore, this guide will equip the reader with the fundamental principles, experimental protocols, and benchmark data from widely-used chiral amines to facilitate a robust in-house evaluation. We will explore the multifaceted roles of chiral amines as resolving agents, chiral auxiliaries, and organocatalysts, providing the necessary tools to assess the potential of new chemical entities in these applications.
Understanding the Landscape of Chiral Amines
Chiral amines are indispensable tools in asymmetric synthesis, primarily utilized in three key strategies to obtain enantiomerically pure products:
-
Chiral Resolution: This classical method involves the separation of a racemic mixture by converting the enantiomers into diastereomers with different physical properties, such as solubility.[1][3] Chiral amines are commonly used to resolve racemic carboxylic acids through the formation of diastereomeric salts.
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter is created, the auxiliary is removed.
-
Asymmetric Organocatalysis: In this approach, a small chiral organic molecule, such as a primary or secondary amine, catalyzes a reaction to produce an enantiomerically enriched product.[5]
The structural features of a chiral amine, including its steric bulk, basicity, and the presence of other functional groups, dictate its efficacy in these applications. This guide will focus on comparing (3R,4S)-3-Methyloxan-4-amine hydrochloride with three well-established and structurally diverse chiral amines: (R)-1-Phenylethanamine , (-)-Cinchonidine , and (1R,2R)-1,2-Diaminocyclohexane .
| Chiral Amine | Structure | Key Features | Primary Applications |
| (3R,4S)-3-Methyloxan-4-amine hydrochloride | ![]() | Cyclic ether backbone, defined stereocenters. Potential for hydrogen bonding and rigid conformation. | Resolution of acidic compounds, chiral building block. |
| (R)-1-Phenylethanamine | ![]() | Readily available, simple aromatic amine. | Chiral resolving agent, synthesis of chiral auxiliaries.[6][7] |
| (-)-Cinchonidine | ![]() | Cinchona alkaloid, rigid bicyclic structure, multiple stereocenters.[8] | Chiral resolving agent, organocatalyst, ligand in asymmetric catalysis.[9][10][11] |
| (1R,2R)-1,2-Diaminocyclohexane | ![]() | C2-symmetric diamine, versatile ligand scaffold. | Chiral ligand for metal-catalyzed reactions, organocatalyst.[12][13][14] |
Performance Evaluation I: Chiral Resolution of Racemic Acids
The most direct application for a novel chiral amine like (3R,4S)-3-Methyloxan-4-amine hydrochloride is as a resolving agent for racemic carboxylic acids. The success of a resolution is determined by the difference in solubility between the two diastereomeric salts formed.
Experimental Workflow: Chiral Resolution by Diastereomeric Salt Crystallization
The following protocol provides a general methodology for assessing the efficacy of a chiral amine as a resolving agent for a model racemic acid, such as racemic mandelic acid.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric amplification in catalysis by trans-1,2-diaminocyclohexane bistriflamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of 3-Methyloxan-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Preference in Drug Discovery
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For drug candidates, the specific spatial orientation of functional groups dictates how they interact with their biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. Within the realm of medicinal chemistry, saturated heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring, are of paramount importance due to their prevalence in numerous natural products and synthetic drugs. The 3-methyloxan-4-amine core, in particular, presents a fascinating case study in stereochemical complexity, with the relative orientations of the methyl and amine substituents profoundly impacting the molecule's overall shape and, consequently, its bioactivity.
This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 3-methyloxan-4-amine derivatives. We will delve into the fundamental concepts governing the conformational preferences of substituted oxanes and present a comparative analysis of the primary experimental and computational techniques employed in their study. By understanding the interplay of steric and electronic effects, researchers can rationally design and synthesize novel therapeutic agents with optimized conformational properties.
Fundamental Principles: The Chair Conformation and Substituent Effects
Saturated six-membered rings, like the oxane ring in 3-methyloxan-4-amine, predominantly adopt a chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of these two arrangements is a critical determinant of the molecule's overall conformational equilibrium.
The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.[2][3] A positive A-value indicates a preference for the equatorial position to alleviate unfavorable steric interactions, known as 1,3-diaxial interactions, with other axial substituents.[4]
For 3-methyloxan-4-amine, we must consider the A-values of both the methyl and the amino groups. In cyclohexane, the A-value for a methyl group is approximately 1.7 kcal/mol, while for an amino group (-NH2), it is around 1.2-1.6 kcal/mol.[1] These values suggest a strong preference for both substituents to occupy the equatorial position.
The presence of the heteroatom (oxygen) in the oxane ring introduces additional considerations. The shorter C-O bond length compared to a C-C bond can slightly alter the ring geometry and the magnitude of steric interactions. Furthermore, the lone pairs on the oxygen atom can engage in stereoelectronic interactions, such as the anomeric effect, which can influence the conformational equilibrium, particularly when electronegative substituents are present on adjacent carbons.
Comparative Analysis of Analytical Techniques
A multi-faceted approach, combining experimental and computational methods, is essential for a thorough conformational analysis.
| Technique | Strengths | Limitations | Key Information Provided |
| NMR Spectroscopy | Provides detailed information about the solution-state conformation and dynamics. Non-destructive. | Can be complex to interpret for conformationally flexible molecules. Provides an averaged picture in cases of rapid conformational exchange. | Vicinal coupling constants (³J), Nuclear Overhauser Effect (NOE) data, chemical shifts. |
| X-ray Crystallography | Provides a precise and unambiguous determination of the solid-state conformation. | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the predominant one in solution. | Bond lengths, bond angles, and torsion angles.[5] |
| Computational Chemistry (DFT) | Allows for the calculation of the relative energies of different conformers and the prediction of the most stable structures. Can provide insights into transition states. | Accuracy is dependent on the level of theory and basis set used.[6] Solvent effects can be challenging to model accurately. | Optimized geometries, relative conformational energies, and predicted NMR parameters.[1][7] |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is the most powerful tool for elucidating the conformational preferences of molecules in solution.[8] The key parameters derived from ¹H NMR spectra are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).
-
Sample Preparation: Dissolve a few milligrams of the 3-methyloxan-4-amine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[9]
-
Spectral Analysis:
-
Chemical Shift Analysis: Analyze the chemical shifts of the ring protons. Axial protons are generally more shielded (appear at a higher field) than their equatorial counterparts.
-
Coupling Constant (³J) Analysis: Measure the vicinal coupling constants between adjacent protons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Large coupling constants (³J ≈ 8-13 Hz) are indicative of an anti-periplanar (180°) relationship, which exists between two axial protons (diaxial) or two equatorial protons (diequatorial).
-
Small coupling constants (³J ≈ 2-5 Hz) suggest a syn-clinal (gauche, 60°) relationship, which is found between axial-equatorial and equatorial-axial protons.[10]
-
-
-
NOE Experiments (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å).
Let's consider a hypothetical cis-3-methyl-4-(N-acetyl)oxanamine. In the chair conformation, the cis relationship means that one substituent is axial and the other is equatorial, or vice versa.
-
Conformer A: 3-methyl (axial) and 4-acetylamino (equatorial)
-
Conformer B: 3-methyl (equatorial) and 4-acetylamino (axial)
Based on A-values, Conformer B would be expected to be more stable. The ¹H NMR spectrum would allow us to confirm this prediction. We would focus on the signals for H-3 and H-4.
-
In Conformer B , H-3 would be axial and H-4 would be axial. We would expect to see a large diaxial coupling constant (³J ≈ 10-12 Hz) between H-3 and the axial proton at C-2, and a large diaxial coupling between H-4 and the axial proton at C-5.
-
In Conformer A , H-3 would be equatorial and H-4 would be equatorial. We would observe smaller axial-equatorial and equatorial-equatorial coupling constants.
By analyzing the multiplicity and coupling constants of the H-3 and H-4 signals, we can determine the predominant conformation.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unequivocal picture of the molecular structure in the solid state.[4] This technique is invaluable for confirming the relative stereochemistry and identifying the preferred conformation in the crystalline form.
-
Crystal Growth: Grow single crystals of the 3-methyloxan-4-amine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Computational Chemistry: Predicting and Rationalizing Conformational Preferences
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.[5] They can be used to calculate the relative energies of different conformers and to predict spectroscopic parameters.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the 3-methyloxan-4-amine derivative.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[1][7]
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain more accurate relative energies.
-
Spectroscopic Prediction: Calculate NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.
Synthesis of 3-Methyloxan-4-amine Derivatives
The synthesis of substituted tetrahydropyrans can be achieved through various methods, including Prins cyclization, hetero-Diels-Alder reactions, and intramolecular Williamson ether synthesis.[13] For the stereocontrolled synthesis of cis- and trans-3-methyloxan-4-amine, a strategy analogous to the synthesis of substituted aminopiperidines can be employed.[14]
A plausible synthetic route could involve the stereoselective reduction of a corresponding 3-methyl-oxan-4-one oxime or the reductive amination of 3-methyl-oxan-4-one. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Illustrative Diagrams
Conformational Equilibrium of 3-Methyloxan-4-amine
Caption: Chair conformations of cis- and trans-3-methyloxan-4-amine.
Experimental Workflow for Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Conclusion: A Holistic Approach to Understanding Molecular Shape
The conformational analysis of 3-methyloxan-4-amine derivatives is a critical step in understanding their structure-activity relationships. A synergistic approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry provides the most comprehensive and reliable picture of their conformational preferences. By carefully designing experiments and interpreting the resulting data in the context of fundamental stereochemical principles, researchers can gain valuable insights that will guide the development of new and improved therapeutic agents.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Schneider, H. J., & Hoppen, V. (1978). Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes. The Journal of Organic Chemistry, 43(20), 3866–3873. [Link]
-
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103. [Link]
-
Güntert, P. (2015). Combined automated NOE assignment and structure calculation with CYANA. Journal of Biomolecular NMR, 62(3), 351–361. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc.
-
Ivanov, I., & Stoyanov, S. (2020). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 25(21), 5058. [Link]
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
-
Vanommeslaeghe, K., & MacKerell Jr, A. D. (2015). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 29(7), 641–653. [Link]
-
Davies, S. G., & Thomson, J. E. (2010). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 8(19), 4381–4393. [Link]
-
Cilibrizzi, A., & Kellogg, R. M. (2017). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 47(1), 1–9. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
Sources
- 1. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]
- 2. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New insights into the reactivity of aminomethylene derivatives of resorc[4]arene: amine group transfer, conformational analysis, reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. ekwan.github.io [ekwan.github.io]
- 11. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tetrahydropyran synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Methyloxan-4-amine Stereoisomers
In the landscape of modern drug discovery and development, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The subtle yet profound differences in the three-dimensional arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the stereoisomers of 3-Methyloxan-4-amine, a heterocyclic scaffold of growing interest in medicinal chemistry. As Senior Application Scientists, we move beyond mere data reporting, offering a narrative grounded in experimental causality and self-validating protocols to empower researchers in their quest for stereochemical fidelity.
The Stereochemical Landscape of 3-Methyloxan-4-amine
3-Methyloxan-4-amine possesses two chiral centers at the C3 and C4 positions, giving rise to a total of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers: [(3R,4R) and (3S,4S)] and [(3R,4S) and (3S,4R)]. The relationship between any enantiomeric pair and the other is diastereomeric. This seemingly simple distinction is the cornerstone of our analytical challenge: diastereomers exhibit distinct physical and spectroscopic properties, while enantiomers are indistinguishable under achiral conditions.
Caption: Workflow for acquiring and analyzing 2D NOESY/ROESY spectra.
Causality Behind Experimental Choices:
-
Degassing: Dissolved oxygen is paramagnetic and can quench the NOE, so its removal is crucial for obtaining high-quality data for small molecules. [1]* Mixing Time (τm): The intensity of NOE cross-peaks is dependent on the mixing time. For small molecules, a longer mixing time is generally required to build up sufficient NOE. However, excessively long mixing times can lead to spin diffusion, where the magnetization is transferred over multiple protons, complicating the interpretation.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
While enantiomers have identical IR spectra, diastereomers, with their different bond angles and spatial arrangements, will exhibit unique vibrational modes. [2]These differences are often subtle but can be diagnostic, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is rich in complex bending and stretching vibrations that are highly sensitive to the overall molecular geometry.
Table 2: Expected Differentiating Regions in the IR Spectra
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | cis vs. trans Differentiation |
| C-N Stretch | 1250 - 1020 | The exact position and intensity can vary due to different steric environments around the amine group. |
| C-O-C Stretch | 1150 - 1085 | Ring puckering differences between diastereomers can influence this vibration. |
| Fingerprint Region | < 1500 | Unique patterns of peaks and troughs will serve as a distinct "fingerprint" for each diastereomer. |
Part 2: Resolving Enantiomers - The Chiroptical Approach
Enantiomers have identical physical and spectroscopic properties in an achiral environment. To differentiate them, we must introduce a chiral handle, either by derivatization with a chiral agent, the use of a chiral solvent or, more elegantly, by employing a chiroptical spectroscopic technique like Vibrational Circular Dichroism (VCD).
Vibrational Circular Dichroism (VCD): Seeing Chirality in Vibrations
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [3][4]While the standard IR spectrum of a pair of enantiomers is identical, their VCD spectra will be mirror images of each other. This makes VCD an absolute and powerful technique for determining the absolute configuration of chiral molecules. [5] The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample and comparing it to a theoretically predicted spectrum for one of the enantiomers (e.g., the (3R,4R)-isomer) obtained from quantum chemical calculations.
-
If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration of the sample is assigned as (3R,4R).
-
If the spectra are mirror images, the absolute configuration is (3S,4S).
Experimental Protocol: VCD Spectroscopy
Caption: Workflow for VCD analysis and absolute configuration determination.
Causality Behind Experimental Choices:
-
Concentrated Solution: VCD signals are typically weak, so a higher concentration is necessary to achieve a good signal-to-noise ratio.
-
Solvent Selection: The solvent must be transparent in the IR region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation.
-
Quantum Chemical Calculations: The accuracy of the predicted spectrum is crucial for a confident assignment of the absolute configuration. Density Functional Theory (DFT) has been shown to provide reliable predictions of VCD spectra for small organic molecules. [6]
Prerequisite: Chiral Separation
It is important to emphasize that the spectroscopic analysis of individual enantiomers, particularly with VCD, necessitates their prior separation from the racemic mixture. Chiral chromatography, using a chiral stationary phase (CSP), is the most common and effective method for achieving this. [7][8]
Conclusion
The spectroscopic differentiation of the 3-Methyloxan-4-amine stereoisomers is a multifaceted challenge that requires a synergistic application of advanced analytical techniques. By leveraging the distinct nuclear environments and spatial proximities revealed by NMR, the unique vibrational fingerprints provided by IR, and the absolute stereochemical information from VCD, researchers can achieve a complete and unambiguous characterization of all four stereoisomers. This guide, grounded in the principles of causality and validated protocols, provides a robust framework for navigating the complexities of stereoisomer analysis, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). Molbank, 2004(2), M357. [Link]
-
Rotamers or Diastereomers? An Overlooked NMR Solution. (2020). The Journal of Organic Chemistry, 85(17), 11488-11494. [Link]
-
Stereodivergent synthesis of all diastereomers of 4-aminoheptane-3,5-diol from (L)-serine. (1996). Tetrahedron: Asymmetry, 7(10), 2859-2870. [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. (2009). Organic & Biomolecular Chemistry, 7(5), 946-956. [Link]
-
Conformational analysis of 5-substituted 1,3-dioxanes. (2010). Russian Journal of Organic Chemistry, 46(6), 871-874. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10415-10438. [Link]
-
NOESY and ROESY. (2018). University of Wisconsin-Madison Chemistry Department. [Link]
-
10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (2024). University of Bath's research portal. [Link]
-
Vibrational circular dichroism. (n.d.). Wikipedia. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). Molecules, 28(23), 7793. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). Analytical Chemistry, 57(2), 345-350. [Link]
-
Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. (1991). Journal of Magnetic Resonance, 93(2), 435-440. [Link]
-
Can NMR distinguish between stereoisomers? (2020). Reddit. [Link]
-
A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations, 10(9), 481. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
-
5.4: NOESY Spectra. (2022). Chemistry LibreTexts. [Link]
-
Analysis of diastereomers by ir spectroscopy. (n.d.). Scribd. [Link]
-
Anharmonic Aspects in Vibrational Circular Dichroism Spectra from 900 to 9000 cm–1 for Methyloxirane and Methylthiirane. (2022). The Journal of Physical Chemistry A, 126(39), 6931-6943. [Link]
-
Chiral analysis. (n.d.). Wikipedia. [Link]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of cis and trans 3-Methyloxan-4-amines
For researchers and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity and chemical behavior. This guide provides an in-depth comparison of the reactivity of cis and trans 3-methyloxan-4-amines, focusing on the well-established principles of conformational analysis and steric hindrance. While direct comparative kinetic studies on these specific isomers are not extensively reported in the literature, this guide synthesizes established principles from analogous cyclic systems to provide a robust predictive framework, supported by a hypothetical experimental design.
The Decisive Role of Conformation in Reactivity
The reactivity of cyclic molecules is intrinsically linked to their three-dimensional structure. For substituted oxanes, like the 3-methyloxan-4-amines, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. The substituents on the ring can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is dictated by the steric bulk of the substituents.
In the case of 3-methyloxan-4-amines, we have two substituents to consider: a methyl group at the 3-position and an amino group at the 4-position. The relative stereochemistry of these two groups defines the cis and trans isomers.
-
cis-3-Methyloxan-4-amine: In this isomer, the methyl and amino groups are on the same face of the oxane ring. In the most stable chair conformation, the bulkier group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1] The A-value, a measure of the steric strain of a substituent in the axial position, is a useful guide here. For a methyl group, the A-value is approximately 1.7 kcal/mol, while for an amino group (-NH2), it is around 1.4-1.6 kcal/mol.[2] Given the similar steric demands, the cis isomer will exist as an equilibrium of two chair conformers, with a slight preference for the conformer where the methyl group is equatorial.
-
trans-3-Methyloxan-4-amine: Here, the methyl and amino groups are on opposite faces of the ring. This arrangement allows for a chair conformation where both the methyl and amino groups can occupy equatorial positions, leading to a significantly more stable conformer. The alternative chair form, with both groups in axial positions, would be highly disfavored due to significant 1,3-diaxial strain.
The consequence of this conformational preference is a significant difference in the steric accessibility of the amino group's lone pair of electrons, which is the key to its nucleophilicity and reactivity.
Experimental Protocol: A Competitive Acylation Study
To empirically validate the predicted difference in reactivity, a competitive acylation experiment can be designed. This approach allows for the direct comparison of the two isomers under identical reaction conditions, providing a clear measure of their relative reactivity.
Objective:
To determine the relative rates of acylation of cis- and trans-3-methyloxan-4-amine by reacting an equimolar mixture of the two isomers with a substoichiometric amount of an acylating agent.
Materials:
-
cis-3-Methyloxan-4-amine
-
trans-3-Methyloxan-4-amine
-
Acetic anhydride (acylating agent)
-
Triethylamine (non-nucleophilic base)
-
Dichloromethane (anhydrous solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask, prepare a solution containing cis-3-methyloxan-4-amine (1.0 mmol), trans-3-methyloxan-4-amine (1.0 mmol), triethylamine (1.2 mmol), and the internal standard (0.5 mmol) in anhydrous dichloromethane (20 mL).
-
Initiation of the Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (0.5 mmol) dropwise with stirring. The use of a substoichiometric amount of the acylating agent ensures that the amines are in competition.
-
Reaction Monitoring: Withdraw aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate (1 mL).
-
Extraction and Analysis: Extract the quenched aliquots with dichloromethane (1 mL). Analyze the organic layer by GC-FID to determine the relative concentrations of the unreacted cis and trans amines and their corresponding acetamide products.
Data Presentation and Interpretation
The data obtained from the competitive acylation experiment can be presented in a clear, tabular format to facilitate comparison.
| Time (minutes) | cis-Amine Remaining (%) | trans-Amine Remaining (%) | cis-Acetamide Formed (%) | trans-Acetamide Formed (%) |
| 0 | 100 | 100 | 0 | 0 |
| 5 | 95 | 75 | 5 | 25 |
| 15 | 88 | 55 | 12 | 45 |
| 30 | 79 | 40 | 21 | 60 |
| 60 | 68 | 28 | 32 | 72 |
| 120 | 59 | 21 | 41 | 79 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome based on established chemical principles.
Interpretation of Results:
The hypothetical data clearly indicates that the trans-3-methyloxan-4-amine reacts significantly faster than its cis counterpart. This is evidenced by the more rapid depletion of the trans-amine and the correspondingly faster formation of the trans-acetamide. This outcome directly supports the initial hypothesis that the equatorial amino group in the trans isomer is more sterically accessible and therefore more reactive towards acylation. The axial orientation of the amino group in the predominant conformer of the cis isomer results in significant steric hindrance, leading to a slower rate of reaction.
Conclusion
The stereochemical relationship between substituents on a cyclic framework has profound implications for chemical reactivity. In the case of 3-methyloxan-4-amines, the trans isomer is predicted to be significantly more reactive towards acylation than the cis isomer. This difference is attributed to the conformational preferences of the two isomers, which result in a more sterically accessible equatorial amino group in the trans isomer and a more hindered axial amino group in the cis isomer.
This understanding is crucial for medicinal chemists and process development scientists. For instance, if a specific amide derivative is desired, choosing the appropriate starting stereoisomer can dramatically impact reaction efficiency and yield. Conversely, these reactivity differences could be exploited for the kinetic resolution of a mixture of the two isomers. This guide underscores the importance of a thorough conformational analysis as a predictive tool in organic synthesis and drug development.
References
-
Shepler, B. (2019). acylation of amines. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor, The. (2018). Amine Synthesis Reactions. YouTube. Retrieved from [Link]
-
Riccardi, C., & Maffezzoli, A. (2003). Cis/Trans Reactivity: Epoxy-Amine Systems. Macromolecules, 36(5), 1599-1604. Retrieved from [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. Retrieved from [Link]
-
Freeman, F., & Phornvoranunt, A. (1998). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 102(47), 9634-9640. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
Phukan, P., & Sudalai, A. (2004). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 34(14), 2693-2698. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9036-9049. Retrieved from [Link]
-
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC, 2023(viii), 202412168. Retrieved from [Link]
-
Van der Veken, P., et al. (2005). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of Medicinal Chemistry, 48(15), 4852-4863. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
Sources
A Comparative Guide to (3R,4S)-3-Methyloxan-4-amine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the deliberate choice of molecular building blocks is a critical determinant of success in any drug discovery campaign. Saturated heterocyclic scaffolds are particularly prized for their ability to confer desirable physicochemical properties and provide well-defined three-dimensional exit vectors for molecular elaboration. Among these, the tetrahydropyran ring system is one of the most frequently utilized three-dimensional frameworks in marketed drugs.[1] This guide provides a comparative benchmark analysis of (3R,4S)-3-Methyloxan-4-amine hydrochloride , a chiral building block of increasing importance, against other commonly used amine synthons. We will explore its inherent advantages in the context of synthetic utility and its profound implications for rational drug design, supported by representative experimental data and established protocols.
Chapter 1: Physicochemical Profile of Amine Building Blocks
The journey of a drug molecule from administration to its biological target is profoundly influenced by its fundamental physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (cLogP), and basicity (pKa) govern solubility, permeability, and off-target interactions. Here, we compare our lead molecule with two representative building blocks: an achiral analogue, 4-Aminotetrahydropyran , and a popular five-membered heterocyclic competitor, (S)-3-Aminopyrrolidine .
Table 1: Comparative Physicochemical Properties
| Parameter | (3R,4S)-3-Methyloxan-4-amine | 4-Aminotetrahydropyran | (S)-3-Aminopyrrolidine |
| Structure | ![]() | ![]() | ![]() |
| MW ( g/mol ) | 115.17 (free base)[2] | 101.15[3] | 86.14[4] |
| cLogP | ~0.0 (estimated)[2] | -0.3[3] | -0.9[4] |
| pKa | ~9.8 (estimated) | 9.63 (predicted)[1] | 9.94 (predicted)[5] |
| Topological Polar Surface Area (Ų) | 35.3[2] | 35.3[3] | 38.1[4] |
Expert Analysis:
The addition of a single methyl group to the tetrahydropyran scaffold in (3R,4S)-3-Methyloxan-4-amine provides a subtle but significant modulation of its properties compared to the parent 4-Aminotetrahydropyran . While the topological polar surface area (TPSA) remains identical, the methyl group slightly increases the molecular weight and lipophilicity. This seemingly minor change can be a powerful tool for chemists to fine-tune a lead candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without drastic structural overhaul. Compared to the five-membered (S)-3-Aminopyrrolidine , the oxane-based systems offer a slightly higher cLogP, which can be advantageous for navigating more lipophilic binding pockets. The comparable pKa values across all three building blocks ensure similar behavior in physiological environments and in common acid-base extraction procedures during workup.
Chapter 2: Benchmarking in a Core Synthetic Transformation: Amide Coupling
The amide bond is arguably the most common linkage in pharmaceutical agents.[6] Therefore, benchmarking the performance of these amine building blocks in a standard amide coupling reaction is a robust measure of their synthetic utility. We will evaluate a representative protocol using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a widely adopted coupling reagent known for its efficiency and low rate of epimerization.[6]
Representative Experimental Protocol: HATU-Mediated Amide Coupling
This protocol describes a self-validating system for the synthesis of an N-acylated amine, a foundational step in many synthetic routes.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of benzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the respective amine hydrochloride salt (e.g., (3R,4S)-3-Methyloxan-4-amine HCl, 1.2 eq) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow Diagram: Amide Coupling
Caption: Preferred chair conformation of the (3R,4S) scaffold.
Expert Analysis:
This conformational rigidity is a distinct advantage over more flexible five-membered rings like pyrrolidine or acyclic linkers. By "pre-paying" the entropic penalty of conformational ordering upon binding, molecules built from this scaffold can exhibit higher affinity for their targets. [7]The defined exit vector of the amine allows for the precise positioning of further functionality to engage with specific residues in a binding site. This principle is elegantly demonstrated in the design of numerous modern therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, where substituted chiral amines are key pharmacophoric elements. [8][9]The specific stereochemistry and substitution pattern of scaffolds like (3R,4S)-3-Methyloxan-4-amine are critical for achieving potent and selective inhibition. [10]
Conclusion
While all three benchmarked building blocks are valuable synthetic tools, (3R,4S)-3-Methyloxan-4-amine hydrochloride distinguishes itself through a unique combination of features. It offers:
-
Excellent Synthetic Tractability: It participates in crucial bond-forming reactions like amide coupling with high efficiency, comparable to simpler, achiral analogues.
-
Physicochemical Modulation: The methyl group provides a handle for subtly tuning lipophilicity and other drug-like properties.
-
Conformational Rigidity: Its stable chair conformation and defined stereochemistry offer a superior platform for structure-based drug design, enabling precise control over the spatial orientation of substituents.
For research scientists and drug development professionals, (3R,4S)-3-Methyloxan-4-amine hydrochloride is not merely an amine; it is a privileged scaffold that provides a strategic advantage in the quest for novel, potent, and selective therapeutics. Its thoughtful application can accelerate the optimization of lead compounds and increase the probability of success in complex drug discovery programs.
References
-
PubChem. 3-Aminopyrrolidine | C4H10N2. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminotetrahydropyran | C5H11NO. National Center for Biotechnology Information. [Link]
-
Bülbül, M., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. [Link]
-
Pathare, R. S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Kwiecień, H., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Kerr, D. J., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science. [Link]
-
McCourry, M. A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules. [Link]
-
Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. [Link]
-
PubChem. [(3R,4S)-4-methyloxolan-3-yl]methanamine. National Center for Biotechnology Information. [Link]
-
Williams, D. R., et al. (2012). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron. [Link]
-
Patel, M. B., et al. (2018). Synthesis and DPP-IV Inhibition Activity ofT[4][8]hiazolo[5,4-D]Pyrimidine Derivatives. JETIR. [Link]
-
PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]
-
Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
-
Bouling Chemical Co., Limited. 3-Aminopyrrolidine. [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Plavec, D., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]
-
Ferreira, L. G., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
ChemBK. Methylamine hydrochloride. [Link]
Sources
- 1. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]
- 2. [(3R,4S)-4-methyloxolan-3-yl]methanamine | C6H13NO | CID 177809189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Aminopyrrolidine price,buy (S)-3-Aminopyrrolidine - chemicalbook [chemicalbook.com]
- 6. growingscience.com [growingscience.com]
- 7. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (3R,4S)-3-Methyloxan-4-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (3R,4S)-3-Methyloxan-4-amine hydrochloride. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. The following procedures have been synthesized from established safety protocols and chemical knowledge to ensure a self-validating system of laboratory safety.
Hazard Assessment and Triage: Understanding the Risks
(3R,4S)-3-Methyloxan-4-amine hydrochloride is a heterocyclic amine derivative. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, data from suppliers and related compounds indicate a clear hazard profile that necessitates careful handling and disposal. Some heterocyclic amines are recognized as potential carcinogens, and many amine compounds exhibit toxicity to aquatic life.[1][2][3][4] Therefore, a cautious approach is paramount.
Key Hazard Information:
| Property | Value | Source |
| Physical State | White solid | [5] |
| Molecular Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.64 g/mol | [5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Due to its classification, this compound must be treated as hazardous waste. Direct disposal into sanitary sewer systems or general waste is strictly prohibited.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (3R,4S)-3-Methyloxan-4-amine hydrochloride for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[5] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Disposal Workflow: A Step-by-Step Approach
The primary method for the safe disposal of small quantities of (3R,4S)-3-Methyloxan-4-amine hydrochloride in a laboratory setting is through neutralization of its acidic hydrochloride salt to the free amine, followed by appropriate waste collection.
Caption: Disposal workflow for (3R,4S)-3-Methyloxan-4-amine hydrochloride.
Experimental Protocol: Neutralization for Small Quantities (<5g)
This protocol is designed for the safe, in-laboratory neutralization of small, residual amounts of (3R,4S)-3-Methyloxan-4-amine hydrochloride. It is imperative to perform a small-scale test reaction before proceeding with the entire quantity to gauge the reaction rate and gas evolution. [7]
Materials:
-
(3R,4S)-3-Methyloxan-4-amine hydrochloride waste
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers or flasks
-
Stir bar and stir plate
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Dissolution: Carefully weigh the (3R,4S)-3-Methyloxan-4-amine hydrochloride waste. In a suitable beaker, dissolve the compound in deionized water. A concentration of approximately 5-10% (w/v) is a good starting point.
-
Neutralizing Agent Preparation: In a separate beaker, prepare a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate in deionized water.
-
Neutralization: While stirring the dissolved amine hydrochloride solution, slowly and carefully add the sodium bicarbonate or sodium carbonate solution dropwise.[8] This is an acid-base reaction that will liberate carbon dioxide gas, causing fizzing or effervescence.[9][10][11] The rate of addition should be controlled to prevent excessive foaming and potential overflow.
-
pH Monitoring: Periodically check the pH of the reaction mixture using pH indicator strips or a pH meter. Continue adding the basic solution until the pH of the mixture is between 7 and 8.
-
Completion: Once the target pH is reached and gas evolution has ceased, allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
-
Waste Collection: The resulting neutralized aqueous solution contains the free amine. This solution should be transferred to a properly labeled hazardous waste container designated for "Aqueous Amine Waste" or "Non-halogenated Organic Waste," in accordance with your institution's waste disposal guidelines.
-
Decontamination: Thoroughly clean all glassware and equipment used in the procedure with soap and water.
Waste Stream Management and Disposal Logic
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Never dispose of the raw or neutralized compound down the drain.[3]
Caption: Decision logic for waste stream management.
For larger quantities of the compound, it is advisable to dispose of the material in its original, properly labeled container without attempting neutralization. This minimizes handling and potential exposure.
Spill Management: Preparedness is Key
In the event of a spill, adhere to the following procedure:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill containment materials.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Neutralize (for small spills): For small spills of the solid, carefully cover the material with sodium bicarbonate.[12] For small liquid spills, cautiously add sodium bicarbonate to the spill area.
-
Absorb: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Conclusion: A Culture of Safety
The proper disposal of (3R,4S)-3-Methyloxan-4-amine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate personal protective equipment, and following established neutralization and disposal protocols, researchers can minimize risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance and in case of any uncertainty.
References
-
National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). U.S. Department of Health and Human Services. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
- Google Patents. (1982). Method for preparing sodium bicarbonate and hydrogen chloride.
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
YouTube. (2011). Double Displacement Sodium Bicarbonate and HCl. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Oreate AI Blog. (2025). The Reaction of Sodium Bicarbonate and Hydrochloric Acid: A Simple Chemistry Breakdown. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
University of California, Merced. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
OSTI.gov. (2003). Impact of Environmental Exposures on the Mutagenicity/Carcinogenicity of Heterocyclic Amines. Retrieved from [Link]
-
University of Washington. (n.d.). Bicarbonate Fizz. Retrieved from [Link]
-
Duke Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
YouTube. (2011). NaHCO3 HCl lab. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Canada.ca. (2021). Aliphatic Amines Group - information sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. article.imrpress.com [article.imrpress.com]
- 5. (3S,4R)-3-methyloxan-4-amine hydrochloride 97% | CAS: 1523530-71-3 | AChemBlock [achemblock.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. merckmillipore.com [merckmillipore.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. The Reaction of Sodium Bicarbonate and Hydrochloric Acid: A Simple Chemistry Breakdown - Oreate AI Blog [oreateai.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





